AM-694
Description
Properties
IUPAC Name |
[1-(5-fluoropentyl)indol-3-yl]-(2-iodophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FINO/c21-12-6-1-7-13-23-14-17(15-8-3-5-11-19(15)23)20(24)16-9-2-4-10-18(16)22/h2-5,8-11,14H,1,6-7,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFFIIZFINPPEMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCCCCF)C(=O)C3=CC=CC=C3I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30187156 | |
| Record name | [1-(5-Fluoropentyl)-1H-indol-3-yl](2-iodophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30187156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
335161-03-0 | |
| Record name | [1-(5-Fluoropentyl)-1H-indol-3-yl](2-iodophenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=335161-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AM-694 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0335161030 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [1-(5-Fluoropentyl)-1H-indol-3-yl](2-iodophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30187156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AM-694 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RK7KN7L1O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
AM-694: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
AM-694 is a potent and selective synthetic cannabinoid agonist that exhibits high affinity for the cannabinoid receptor type 1 (CB1). This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its binding characteristics, downstream signaling pathways, and the experimental protocols used for its pharmacological characterization. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the fields of cannabinoid research and drug development.
Introduction
This compound, with the chemical name 1-(5-fluoropentyl)-3-(2-iodobenzoyl)indole, is a synthetic cannabinoid that has been widely used in scientific research to investigate the endocannabinoid system.[1][2] Its high potency and selectivity for the CB1 receptor make it a valuable tool for elucidating the physiological and pathological roles of this receptor.[2][3] Understanding the precise mechanism of action of this compound is crucial for interpreting experimental results and for the development of novel therapeutic agents targeting the endocannabinoid system.
Quantitative Pharmacological Data
The pharmacological profile of this compound has been characterized through various in vitro assays. The following table summarizes the key quantitative data regarding its binding affinity and functional activity at the cannabinoid receptors.
| Parameter | Receptor | Value | Assay Type | Reference |
| Binding Affinity (Ki) | CB1 | 0.08 nM | Radioligand Binding Assay | [2][3] |
| CB2 | 1.44 nM | Radioligand Binding Assay | [2][3] | |
| Functional Activity (EC50) | CB1 | 52.8 nM | GTP Binding Assay | [3] |
| Functional Activity (Emax) | CB1 | 63% | GTP Binding Assay | [3] |
Note: The 18-fold selectivity of this compound for the CB1 receptor over the CB2 receptor highlights its utility as a CB1-selective agonist.[2]
Mechanism of Action: Signaling Pathways
As a potent agonist of the CB1 receptor, this compound initiates a cascade of intracellular signaling events upon binding. The CB1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the inhibitory G protein, Gi/o.
References
The Pharmacokinetic Profile and Metabolic Fate of AM-694: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM-694, or 1-(5-fluoropentyl)-3-(2-iodobenzoyl)indole, is a potent synthetic cannabinoid that acts as a selective agonist for the CB1 receptor.[1] Its high affinity has made it a compound of interest in scientific research for mapping CB1 receptor distribution.[1] However, as with many synthetic cannabinoids, a comprehensive understanding of its behavior in the body is crucial for both therapeutic development and toxicological assessment. This technical guide provides a detailed overview of the current knowledge regarding the pharmacokinetics and metabolism of this compound in vivo, drawing from available research to present a clear picture for scientific and drug development professionals.
Pharmacokinetic Data
Quantitative pharmacokinetic data for this compound in vivo is sparse in publicly available literature. The majority of information comes from case reports of intoxication or self-administration experiments, which provide isolated concentration measurements rather than comprehensive pharmacokinetic parameters like half-life, clearance, and volume of distribution. The available quantitative data is summarized in the table below.
| Biological Matrix | Concentration | Notes |
| Urine | 0.084 µg/L | Detected in a case of intoxication.[2] |
| Serum | 0.20 µg/L | Measured in a patient seeking emergency treatment for synthetic cannabinoid use.[3] |
| Post-mortem Femoral Blood | 0.00009 µg/g | Detected in combination with other synthetic cannabinoids and methoxetamine.[3] |
| Oral Fluid | 0.43 µg/L | Reported in a single case.[3] |
It is critical to note that these values are from isolated case reports and may not be representative of the general pharmacokinetic profile of this compound.
Metabolism of this compound
The metabolism of this compound has been primarily investigated through in vitro studies using human liver microsomes and in vivo analysis of human urine samples.[1][2][4][5] These studies have elucidated the main metabolic pathways, which are crucial for identifying biomarkers of exposure and understanding the potential for drug-drug interactions.
The primary metabolic transformations of this compound involve Phase I reactions. The major metabolic pathway is oxidative defluorination of the N-(5-fluoropentyl) side chain.[3][4] Other significant metabolic reactions include:
-
Monohydroxylation: Addition of a hydroxyl group, typically on the N-alkyl chain.[1][5]
-
Dihydroxylation: Addition of two hydroxyl groups.[5]
-
Carboxylation: Formation of N-pentanoic acid metabolites.[1][5]
Notably, N-dealkylated metabolites have not been detected in vivo.[5] The major metabolites identified in human urine are the hydrolytically defluorinated and carboxylated products.[3]
Experimental Protocols
Detailed experimental protocols for the in vivo pharmacokinetic analysis of this compound are not extensively published. However, based on the methodologies described in the existing literature, generalized workflows for sample analysis can be outlined.
In Vitro Metabolism using Human Liver Microsomes
In vitro studies with human liver microsomes (HLMs) are fundamental for elucidating the metabolic pathways of a compound. A typical workflow for such an experiment is as follows:
In Vivo Metabolite Analysis from Urine Samples
The analysis of urine samples is a common method for identifying in vivo metabolites of xenobiotics. The general procedure involves extraction and subsequent analysis by mass spectrometry.
Signaling Pathways and Mechanism of Action
This compound exerts its effects primarily through its agonistic activity at the CB1 receptor. The binding of this compound to the CB1 receptor, a G-protein coupled receptor, initiates a signaling cascade that leads to the characteristic physiological and psychoactive effects of cannabinoids.
Conclusion
The current understanding of the pharmacokinetics and metabolism of this compound is primarily qualitative, with a clear identification of its major metabolic pathways, namely oxidative defluorination, hydroxylation, and carboxylation. The lack of comprehensive in vivo pharmacokinetic data presents a significant knowledge gap that hinders a full toxicological and pharmacological assessment of this compound. The analytical methods for its detection and the elucidation of its metabolites are well-established, relying on advanced mass spectrometry techniques. Future research should focus on conducting controlled in vivo studies in animal models to determine key pharmacokinetic parameters, which will be invaluable for the drug development and regulatory communities.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. In Vitro Phase I Metabolic Profiling of the Synthetic Cannabinoids this compound, 5F-NNEI, FUB-APINACA, MFUBINAC, and AMB-FUBINACA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. soft-tox.org [soft-tox.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
In Vivo Physiological Effects of AM-694 Administration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM-694, a potent and selective synthetic cannabinoid receptor 1 (CB1R) agonist, has garnered significant interest within the scientific community for its potential applications in neuroscience research and drug development. This technical guide provides a comprehensive overview of the in vivo physiological effects of this compound administration, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways. This compound is a powerful agonist for the CB1 receptor, exhibiting high affinity and selectivity.[1][2] Its administration has been associated with a range of physiological and behavioral effects, including euphoria, sedation, hallucinations, and anxiety in humans.[2] Preclinical studies have also indicated its potential to preserve the viability of fibroblasts and primary cultured neurons.
Quantitative Physiological Effects
While extensive quantitative in vivo data for this compound is not widely published, this section summarizes available information and provides a framework for expected physiological responses based on its potent CB1 receptor agonism. The following tables are structured to incorporate data from future studies and provide a comparative basis for researchers.
Table 1: Effects of this compound on Body Temperature
| Animal Model | Route of Administration | Dose (mg/kg) | Change in Body Temperature (°C) | Time Point | Reference |
| Data Not Currently Available |
Note: As a potent CB1R agonist, this compound is expected to induce hypothermia, a hallmark effect of cannabinoid administration in rodents.
Table 2: Cardiovascular Effects of this compound Administration
| Animal Model | Route of Administration | Dose (mg/kg) | Change in Heart Rate (bpm) | Change in Blood Pressure (mmHg) | Reference |
| Data Not Currently Available |
Note: A case report in humans noted tachycardia and mild hypertension following this compound ingestion.[3] However, preclinical data is needed to establish a clear dose-response relationship for cardiovascular parameters.
Table 3: Effects of this compound on Locomotor Activity
| Animal Model | Route of Administration | Dose (mg/kg) | % Change in Locomotor Activity | Time Point | Reference |
| Data Not Currently Available |
Note: CB1R agonists typically induce a triphasic effect on locomotor activity in rodents: initial suppression, followed by a period of hyperactivity, and then a return to baseline or suppression. The specific effects of this compound are yet to be quantitatively characterized in published literature.
Receptor Binding and Agonist Activity
This compound demonstrates high affinity and selectivity for the CB1 receptor.
Table 4: Receptor Binding Affinity of this compound
| Receptor | Kᵢ (nM) | Reference |
| CB1 | 0.08 | [1] |
| CB2 | 1.44 | [1] |
Experimental Protocols
Detailed experimental protocols for the in vivo administration of this compound are crucial for reproducible research. The following sections provide generalized protocols that can be adapted for specific experimental needs.
Preparation of this compound for In Vivo Administration
Vehicle Selection: A common vehicle for lipophilic compounds like synthetic cannabinoids is a mixture of ethanol, Tween 80 (or Cremophor EL), and saline. A typical ratio is 1:1:18 (ethanol:Tween 80:saline).
Protocol for Intraperitoneal (i.p.) Injection in Rodents:
-
Preparation of Dosing Solution:
-
Dissolve the desired amount of this compound in 100% ethanol.
-
Add an equal volume of Tween 80 and vortex thoroughly.
-
Slowly add sterile saline to the desired final volume while continuously vortexing to form a stable emulsion. The final concentration of ethanol and Tween 80 should be low (e.g., 5-10% each) to minimize vehicle effects.
-
-
Animal Handling and Injection:
-
Weigh the animal to determine the correct injection volume.
-
Restrain the animal appropriately. For mice, this can be done by scruffing the neck. For rats, manual restraint or a specialized restraining device may be used.
-
Locate the injection site in the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder and cecum.
-
Insert a 25-27 gauge needle at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate to ensure the needle has not entered a blood vessel or organ.
-
Inject the solution slowly and steadily.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions.
-
Experimental Workflow for Assessing Physiological Effects
The following diagram illustrates a typical workflow for an in vivo study investigating the physiological effects of this compound.
Signaling Pathways of this compound
As a potent CB1 receptor agonist, this compound initiates a cascade of intracellular signaling events upon binding to the receptor. The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o.
Canonical CB1 Receptor Signaling Pathway
The activation of the CB1 receptor by this compound leads to the dissociation of the G-protein subunits (Gαi/o and Gβγ).
-
Gαi/o Subunit: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA).
-
Gβγ Subunit: The Gβγ dimer can modulate the activity of various ion channels, including inhibiting voltage-gated calcium channels (VGCCs) and activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels. It can also activate other signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade.
β-Arrestin Recruitment
In addition to G-protein-dependent signaling, agonist binding to CB1 receptors can also lead to the recruitment of β-arrestin proteins. β-arrestins play a crucial role in receptor desensitization, internalization, and can also initiate G-protein-independent signaling cascades. The extent to which this compound biases signaling towards G-protein or β-arrestin pathways is an important area for future research.
Conclusion
This compound is a valuable pharmacological tool for investigating the endocannabinoid system due to its high potency and selectivity for the CB1 receptor. This guide provides a foundational understanding of its in vivo physiological effects, experimental considerations, and signaling mechanisms. Further research is needed to populate the dose-response tables with quantitative data and to fully elucidate the nuanced signaling profile of this compound, including its potential for biased agonism. Such studies will be instrumental in advancing our knowledge of CB1 receptor function and in the development of novel therapeutics targeting the endocannabinoid system.
References
- 1. An Allosteric Potentiator of the Dopamine D1 Receptor Increases Locomotor Activity in Human D1 Knock-In Mice without Causing Stereotypy or Tachyphylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of Membranous Adenylyl Cyclases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β-Arrestin1 and β-Arrestin2 Are Required to Support the Activity of the CXCL12/HMGB1 Heterocomplex on CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
AM-694: A Technical Guide for Endocannabinoid System Research
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of AM-694, a potent synthetic cannabinoid, for its application as a research tool in the study of the endocannabinoid system (ECS). This document outlines its pharmacological properties, key experimental protocols for its characterization, and the signaling pathways it modulates.
Introduction to this compound
This compound, chemically known as 1-(5-fluoropentyl)-3-(2-iodobenzoyl)indole, is a synthetic cannabinoid that acts as a powerful and selective agonist for the cannabinoid receptor type 1 (CB1).[1][2][3] Its high affinity and selectivity make it a valuable tool for investigating the physiological and pathological roles of the CB1 receptor. The radiolabeled ([¹⁸F]) derivative of this compound is particularly useful for in vivo imaging and mapping the distribution of CB1 receptors in the body.[1]
Physicochemical and Pharmacological Properties
This compound is an indole-derived synthetic cannabinoid. Its key properties and pharmacological parameters are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | --INVALID-LINK--methanone | [1] |
| Molecular Formula | C₂₀H₁₉FINO | [1][3] |
| Molar Mass | 435.28 g/mol | [1][3] |
| CAS Number | 335161-03-0 | [1][3] |
Table 2: In Vitro Pharmacological Profile of this compound
| Parameter | Receptor | Value | Assay Type | Reference |
| Binding Affinity (Kᵢ) | CB1 | 0.08 nM | Radioligand Binding | [1][4] |
| CB2 | 1.44 nM | Radioligand Binding | [1][4] | |
| Selectivity | CB1 vs CB2 | 18-fold | - | [1] |
| Functional Activity (EC₅₀) | CB1 | 52.8 nM | [³⁵S]GTPγS Binding | [4] |
| Efficacy (Eₘₐₓ) | CB1 | 63% | [³⁵S]GTPγS Binding | [4] |
Note: Data for adenylyl cyclase inhibition and ERK phosphorylation assays for this compound are not prominently available in the reviewed literature. Researchers may need to perform these assays to establish a more complete functional profile.
Cannabinoid Receptor Signaling
As a potent CB1 agonist, this compound initiates a cascade of intracellular events upon receptor binding. The CB1 receptor primarily couples to the inhibitory G-protein, Gαi/o. This interaction leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic adenosine monophosphate (cAMP). This is a hallmark of CB1 receptor activation. Additionally, CB1 activation can modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) pathway.
Experimental Protocols
Detailed methodologies are crucial for the reliable and reproducible use of this compound as a research tool. The following sections provide step-by-step protocols for key in vitro assays.
Radioligand Competition Binding Assay
This protocol determines the binding affinity (Kᵢ) of this compound by measuring its ability to displace a known radioligand from the CB1 receptor.
Materials:
-
Membranes: Rat brain membranes or membranes from cells stably expressing human CB1 receptors (e.g., CHO-hCB1).
-
Radioligand: [³H]CP55,940 (a high-affinity cannabinoid agonist).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% Bovine Serum Albumin (BSA, fatty acid-free), pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 0.5% BSA, pH 7.4.
-
Non-specific Binding (NSB) control: A high concentration of a non-labeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN 55,212-2).
-
96-well plates, glass fiber filters, scintillation cocktail, and a scintillation counter.
Methodology:
-
Preparation: Thaw membrane aliquots on ice. Dilute this compound to a range of concentrations (e.g., 0.01 nM to 1 µM) in binding buffer.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total Binding (TB): 50 µL binding buffer, 50 µL [³H]CP55,940 (at a final concentration near its Kₐ, e.g., 1.5 nM), and 100 µL of diluted membranes (e.g., 20 µg protein).
-
Non-specific Binding (NSB): 50 µL WIN 55,212-2 (10 µM final), 50 µL [³H]CP55,940, and 100 µL membranes.
-
Competition: 50 µL of each this compound dilution, 50 µL [³H]CP55,940, and 100 µL membranes.
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Termination: Rapidly filter the contents of each well through glass fiber filters (pre-soaked in wash buffer) using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity using a beta-scintillation counter.
-
Data Analysis: Calculate specific binding (Total Binding - Non-specific Binding). Plot the percentage of specific binding against the log concentration of this compound. Determine the IC₅₀ value using non-linear regression and calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins following receptor stimulation by an agonist, providing data on potency (EC₅₀) and efficacy (Eₘₐₓ).
Materials:
-
Membranes: CHO-hCB1 cell membranes (e.g., 10-20 µg protein/well).
-
Radioligand: [³⁵S]GTPγS.
-
Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4.
-
GDP: Guanosine diphosphate (to a final concentration of ~30 µM).
-
BSA: Bovine Serum Albumin (to a final concentration of 0.1%).
-
Non-specific Binding (NSB) control: High concentration of unlabeled GTPγS (e.g., 10 µM).
Methodology:
-
Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare a solution of GDP and BSA in assay buffer.
-
Pre-incubation: In a 96-well plate, add membranes, the GDP/BSA solution, and the various concentrations of this compound. Incubate for 15-20 minutes at 30°C to allow this compound to bind to the receptors.
-
Initiation: Start the reaction by adding [³⁵S]GTPγS to each well (final concentration ~0.1 nM).
-
Incubation: Incubate the plate for 60 minutes at 30°C with gentle shaking.
-
Termination, Filtration, and Washing: Terminate the reaction and process the samples as described in the Radioligand Binding Assay (Section 4.1, steps 4-5).
-
Quantification and Analysis: Count radioactivity and analyze the data. Basal binding is measured in the absence of an agonist. Agonist-stimulated binding is calculated as the percentage increase over basal. Plot the % stimulation against the log concentration of this compound and use non-linear regression to determine the EC₅₀ and Eₘₐₓ values.
Adenylyl Cyclase Inhibition Assay
This assay directly measures the functional consequence of Gαi/o activation by quantifying the inhibition of cAMP production.
Materials:
-
Cells: CHO-hCB1 cells or other suitable cell line expressing the CB1 receptor.
-
Stimulant: Forskolin (an adenylyl cyclase activator).
-
Phosphodiesterase (PDE) inhibitor: IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.
-
Lysis Buffer and cAMP detection kit (e.g., HTRF, ELISA, or LANCE).
Methodology:
-
Cell Culture: Plate cells in a 96-well plate and grow to ~80-90% confluency.
-
Pre-treatment: Replace the culture medium with serum-free medium containing a PDE inhibitor (e.g., 0.5 mM IBMX). Incubate for 20-30 minutes.
-
Agonist Treatment: Add serial dilutions of this compound to the wells and incubate for 15 minutes.
-
Stimulation: Add forskolin to all wells (except for basal control) to a final concentration that elicits a submaximal response (e.g., 1-5 µM). Incubate for a further 15-30 minutes at 37°C.[3]
-
Lysis: Terminate the reaction by removing the medium and adding cell lysis buffer.
-
Quantification: Measure the cAMP concentration in the cell lysates according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis: Calculate the percentage inhibition of forskolin-stimulated cAMP production for each this compound concentration. Plot the % inhibition against the log concentration of this compound and use non-linear regression to determine the IC₅₀ value.
Metabolism and Detection
This compound is extensively metabolized in vivo, primarily through Phase I reactions. The parent compound is often undetectable in urine samples, making the identification of its metabolites crucial for forensic and toxicological analysis.[4]
Major Metabolic Pathways:
-
Hydrolytic Defluorination: Replacement of the fluorine atom on the pentyl chain with a hydroxyl group.
-
Carboxylation: Oxidation of the terminal carbon of the pentyl chain to a carboxylic acid.
-
Monohydroxylation: Addition of a hydroxyl group to the N-alkyl (pentyl) chain.
-
Combined Pathways: A combination of the above reactions, such as hydroxylation and defluorination.[4]
In Vitro Metabolism Workflow
A common approach to identify potential metabolites is through incubation with human liver microsomes (HLM), which contain a high concentration of cytochrome P450 enzymes responsible for Phase I metabolism.
References
- 1. Pharmacological Evaluation of Cannabinoid Receptor Modulators Using GRABeCB2.0 Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cannabinoid tetrad effects of oral Δ9-tetrahydrocannabinol (THC) and cannabidiol (CBD) in male and female rats: sex, dose-effects and time course evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of training dose in drug discrimination: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. soft-tox.org [soft-tox.org]
The Analytical Chemist's Guide to AM-694: Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of AM-694, a potent synthetic cannabinoid. Understanding these core physicochemical properties is paramount for accurate analytical quantification, the development of stable formulations, and meaningful pharmacological research. This document synthesizes available data on this compound's behavior in various solvents and outlines experimental protocols for its handling and analysis.
Core Concepts: Solubility and Stability of this compound
This compound, with the chemical formula C₂₀H₁₉FINO, is a synthetic cannabinoid that acts as a potent agonist for the cannabinoid receptor CB1.[1] Its non-polar nature dictates its solubility profile, favoring organic solvents over aqueous solutions. The stability of this compound is influenced by its chemical structure, the solvent matrix, and environmental factors such as temperature and light.
Solubility Profile
Quantitative data on the solubility of this compound is limited in publicly available literature. However, information from chemical suppliers and analytical studies of related compounds provides a solid foundation for solvent selection.
Table 1: Quantitative Solubility of this compound
| Solvent | Chemical Class | Solubility (at ambient temperature) |
| Dimethylformamide (DMF) | Amide | 10 mg/mL |
| Dimethyl sulfoxide (DMSO) | Sulfoxide | 14 mg/mL |
| Ethanol | Alcohol | 10 mg/mL |
| Methanol | Alcohol | Soluble (used for analytical standards)[2] |
| Acetonitrile | Nitrile | Soluble (used for analytical standards)[2] |
Note: The quantitative data for DMF, DMSO, and Ethanol are provided by chemical suppliers and may not have been determined under rigorously controlled experimental conditions. The solubility in Methanol and Acetonitrile is inferred from their common use as solvents for synthetic cannabinoid standards in analytical chemistry.
Stability and Degradation Pathways
The long-term stability of this compound in its crystalline solid form is reported to be at least five years when stored at -20°C. However, in solution, its stability can be compromised. The primary degradation pathways identified for this compound and similar synthetic cannabinoids involve:
-
Hydrolytic Defluorination: Replacement of the fluorine atom on the pentyl chain with a hydroxyl group.
-
Carboxylation: Oxidation of the pentyl chain to a carboxylic acid.
-
Monohydroxylation: Addition of a hydroxyl group to the N-alkyl chain.[1][3]
Studies on other synthetic cannabinoids have shown significant degradation in biological samples at ambient and refrigerated conditions, with freezing being the optimal storage condition to ensure stability over time.[4][5] It is therefore crucial to store this compound solutions at low temperatures, preferably -20°C or below, to minimize degradation.
Experimental Protocols
The following sections detail generalized experimental protocols for determining the solubility and stability of this compound. These protocols are based on standard pharmaceutical industry practices and can be adapted for specific research needs.
Protocol for Solubility Determination
This protocol outlines a method for determining the equilibrium solubility of this compound in a given solvent.
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (crystalline solid)
-
Selected solvent (e.g., methanol, acetonitrile, ethanol)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The exact amount should be more than what is expected to dissolve.
-
Equilibration: Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw a known volume of the supernatant without disturbing the solid pellet.
-
Dilution: Dilute the collected supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.
-
Calculation: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor.
Protocol for Stability Testing in Solution
This protocol describes a method to assess the stability of this compound in a specific solvent over time under different storage conditions.
Objective: To evaluate the degradation rate of this compound in solution under various temperature and light conditions.
Materials:
-
This compound stock solution of known concentration in the chosen solvent.
-
Vials with screw caps (amber vials for photostability testing).
-
Temperature-controlled storage chambers (e.g., refrigerator at 4°C, freezer at -20°C, and incubator at 25°C).
-
Light source for photostability testing (as per ICH Q1B guidelines).
-
HPLC system with a validated stability-indicating method.
Procedure:
-
Sample Preparation: Prepare a homogenous stock solution of this compound in the desired solvent at a known concentration. Aliquot the solution into multiple vials.
-
Storage: Store the vials under different conditions:
-
Long-term: -20°C
-
Intermediate: 4°C
-
Accelerated: 25°C
-
Photostability: 25°C with exposure to light (include a dark control wrapped in aluminum foil).
-
-
Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve vials from each storage condition.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method. This method should be able to separate the intact this compound from its degradation products.
-
Data Evaluation:
-
Quantify the peak area of the intact this compound at each time point.
-
Calculate the percentage of this compound remaining relative to the initial concentration (time 0).
-
Identify and, if possible, quantify any major degradation products.
-
Plot the percentage of remaining this compound against time for each storage condition to determine the degradation kinetics.
-
Visualizing Molecular Interactions and Experimental Processes
To better understand the mechanisms of action and the experimental workflows involved in studying this compound, the following diagrams have been generated using Graphviz.
Signaling Pathway of this compound via the CB1 Receptor
This compound is a potent agonist of the CB1 receptor, which is a G-protein coupled receptor (GPCR). Its activation triggers a cascade of intracellular signaling events.
Caption: Simplified signaling cascade of this compound upon binding to the CB1 receptor.
Experimental Workflow for Solubility Assessment
The process of determining the solubility of a compound like this compound follows a structured experimental workflow.
Caption: A typical experimental workflow for determining the solubility of this compound.
Logical Relationship of Factors Affecting this compound Stability in Solution
The stability of this compound in a solvent is not a single property but is influenced by a combination of factors.
Caption: Key factors influencing the stability of this compound when in solution.
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of this compound. While quantitative data remains somewhat limited, the provided information on suitable solvents, known degradation pathways, and standardized experimental protocols offers a robust framework for researchers and drug development professionals. The visualization of the signaling pathway and experimental workflows further aids in conceptualizing the handling and study of this potent synthetic cannabinoid. For precise quantitative work, it is imperative that researchers perform in-house validation of solubility and stability under their specific experimental conditions.
References
- 1. soft-tox.org [soft-tox.org]
- 2. digitalcommons.liu.edu [digitalcommons.liu.edu]
- 3. In Vitro Phase I Metabolic Profiling of the Synthetic Cannabinoids this compound, 5F-NNEI, FUB-APINACA, MFUBINAC, and AMB-FUBINACA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Stability of Synthetic Cannabinoids in Biological Specimens: Analysis Through Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
AM-694: A Technical Overview for Researchers
For researchers, scientists, and drug development professionals, this guide provides an in-depth look at the potent synthetic cannabinoid, AM-694. This document details its molecular characteristics, pharmacological properties, and relevant experimental methodologies.
This compound, with the chemical name 1-(5-fluoropentyl)-3-(2-iodobenzoyl)indole, is a powerful and selective agonist for the cannabinoid receptor CB1.[1] Its high affinity for this receptor makes it a valuable tool in scientific research, particularly for the mapping of CB1 receptor distribution in the body.[1]
Core Molecular and Pharmacological Data
The fundamental properties of this compound are summarized below, providing a quantitative foundation for experimental design and analysis.
| Property | Value | Reference |
| Molecular Formula | C20H19FINO | [1][2] |
| Molecular Weight | 435.281 g/mol | [1] |
| CB1 Receptor Affinity (Ki) | 0.08 nM | [1] |
| CB2 Receptor Affinity (Ki) | 1.44 nM | [1] |
| CB1 Receptor Selectivity | 18-fold over CB2 | [1] |
Metabolism and Detection
Understanding the metabolic fate of this compound is crucial for both in vivo studies and toxicological analysis. The primary metabolic pathways include hydrolytic defluorination, carboxylation, and monohydroxylation of the N-alkyl chain.[3] For analytical purposes, both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) methods are effective for detecting this compound and its metabolites in various biological matrices, including blood, urine, and oral fluid.[3][4]
Experimental Protocols
While specific protocols for this compound are often adapted from general methods for cannabinoid receptor ligands, the following outlines a typical workflow for a CB1 receptor binding assay.
CB1 Receptor Binding Assay: A Methodological Workflow
A radioligand binding assay is a standard method to determine the affinity of a compound for a receptor. The following workflow is a generalized procedure that can be adapted for this compound.
Signaling Pathways
As a CB1 receptor agonist, this compound is expected to activate the canonical downstream signaling pathways associated with this G-protein coupled receptor. The activation of the CB1 receptor by an agonist like this compound typically leads to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways.
References
The Discovery and Developmental History of AM-694: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
AM-694, chemically known as 1-[(5-fluoropentyl)-1H-indol-3-yl]-(2-iodophenyl)methanone, is a potent synthetic cannabinoid that has garnered significant interest within the scientific community. It belongs to the aminoalkylindole class of cannabimimetics and is distinguished by its high affinity and selectivity for the cannabinoid receptor type 1 (CB1). This technical guide provides an in-depth overview of the discovery, developmental history, and pharmacological profile of this compound, with a focus on its chemical synthesis, structure-activity relationships, and the experimental methodologies used for its characterization.
Discovery and Historical Context
This compound emerged from the extensive research program of Professor Alexandros Makriyannis and his team, who have been pivotal in the field of cannabinoid research for decades.[1] The "AM" series of compounds, including this compound, is named after him.[2] Professor Makriyannis's work has been instrumental in developing chemical probes to explore the endocannabinoid system, leading to a deeper understanding of cannabinoid receptor function.[1]
The development of this compound is rooted in the broader exploration of aminoalkylindoles as cannabinoid receptor ligands. This class of compounds was found to exhibit potent cannabimimetic activity, acting as agonists at both CB1 and CB2 receptors.[3] The research that led to this compound was part of a larger effort to synthesize novel indole derivatives with improved affinity and selectivity for cannabinoid receptors, with the aim of creating therapeutically useful agents for a range of conditions including pain, glaucoma, and nausea.[3][4] The work on these cannabimimetic indole derivatives was detailed in a patent application filed in the early 2000s, which was later published as US Patent No. 2008/0090871.[3][5]
Chemical Synthesis
While the specific, detailed synthesis of this compound is not explicitly outlined in a single publication, the general synthetic route for 3-aroylindoles is well-established and described in the patent literature covering this class of compounds.[4] The synthesis can be conceptualized as a two-part process: the N-alkylation of the indole nucleus and the subsequent acylation at the C3 position.
A plausible synthetic workflow is outlined below:
-
N-Alkylation of Indole: The synthesis would likely begin with the deprotonation of indole using a strong base, such as sodium hydride (NaH), to form the indolide anion. This is followed by nucleophilic substitution with an appropriate alkylating agent, in this case, 1-bromo-5-fluoropentane, to yield 1-(5-fluoropentyl)-1H-indole.
-
Friedel-Crafts Acylation: The resulting N-alkylated indole would then undergo a Friedel-Crafts acylation reaction. This involves the reaction of the 1-(5-fluoropentyl)-1H-indole with 2-iodobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The acylation preferentially occurs at the electron-rich C3 position of the indole ring, yielding the final product, this compound.
Structure-Activity Relationships (SAR)
The high affinity of this compound for the CB1 receptor is a result of specific structural features that have been optimized through extensive SAR studies on the aminoalkylindole scaffold.[2]
-
N1-Alkyl Chain: The length and composition of the alkyl chain at the N1 position of the indole are crucial for receptor affinity. For many aminoalkylindoles, a chain of four to six carbons is optimal.[2] The terminal fluorine on the pentyl chain of this compound likely enhances its binding affinity and may also influence its metabolic stability.
-
C3-Aroyl Group: The nature of the substituent at the C3 position is a key determinant of cannabimimetic activity. A lipophilic aroyl group, such as the 2-iodobenzoyl moiety in this compound, is a common feature of potent aminoalkylindole agonists.[6] The iodine atom at the ortho position of the phenyl ring is a distinctive feature of this compound. This bulky, lipophilic substituent is thought to contribute significantly to the compound's exceptionally high CB1 receptor affinity, potentially through favorable interactions within the receptor's binding pocket.
-
Indole Core: The indole ring itself serves as a critical scaffold for orienting the N1 and C3 substituents in a conformation that is conducive to receptor binding.
Pharmacological Data
This compound is characterized by its potent and selective agonist activity at the CB1 receptor.[5] The key pharmacological parameters are summarized in the table below.
| Parameter | Receptor | Value | Assay Type |
| Binding Affinity (Ki) | CB1 | 0.08 nM | Radioligand Competition |
| CB2 | 1.44 nM | Radioligand Competition | |
| Functional Potency (EC50) | CB1 | 52.8 nM | [³⁵S]GTPγS Binding |
| Functional Efficacy (Emax) | CB1 | 63% | [³⁵S]GTPγS Binding |
Data compiled from available literature.[5]
The approximately 18-fold selectivity for the CB1 receptor over the CB2 receptor makes this compound a valuable tool for studying the specific physiological effects mediated by CB1 activation.[7]
Experimental Protocols
The characterization of this compound's pharmacological profile relies on standardized in vitro assays. The following sections provide detailed methodologies for the key experiments used to determine its binding affinity and functional activity.
Cannabinoid Receptor Binding Assay (Competition)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293 or CHO cells) stably expressing either the human CB1 or CB2 receptor.
-
Assay Buffer: A typical assay buffer consists of 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, and 0.5% bovine serum albumin (BSA), at pH 7.4.[8]
-
Reaction Mixture: In a 96-well plate, the following are combined:
-
Receptor membranes (typically 10-20 µg of protein per well).
-
A fixed concentration of the radioligand [³H]CP-55,940 (typically at or below its Kd value).[9]
-
Varying concentrations of the unlabeled test compound (this compound).
-
Assay buffer to reach the final volume.
-
-
Controls:
-
Total Binding: Contains membranes and radioligand only.
-
Non-specific Binding: Contains membranes, radioligand, and a high concentration of a potent unlabeled cannabinoid (e.g., 10 µM WIN-55,212-2) to saturate all specific binding sites.[8]
-
-
Incubation: The plate is incubated for 60-90 minutes at 30°C with gentle agitation to allow the binding to reach equilibrium.[8]
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[7]
[³⁵S]GTPγS Binding Assay
This functional assay measures the ability of an agonist to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins coupled to the receptor. This provides a measure of the compound's potency (EC₅₀) and efficacy (Emax).
Methodology:
-
Membrane Preparation: As with the binding assay, membranes are prepared from cells expressing the CB1 receptor.
-
Assay Buffer: The buffer typically contains 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, and 1 mg/mL BSA, pH 7.4.
-
Reaction Mixture: The following are combined in a 96-well plate:
-
CB1 receptor membranes.
-
A fixed concentration of guanosine diphosphate (GDP) (e.g., 30 µM).
-
Varying concentrations of the test agonist (this compound).
-
-
Pre-incubation: The mixture is pre-incubated to allow the agonist to bind to the receptors.
-
Initiation of Reaction: The reaction is initiated by the addition of [³⁵S]GTPγS (typically at a concentration of 0.05-0.1 nM).
-
Incubation: The plate is incubated for 60 minutes at 30°C with gentle agitation.[9]
-
Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins on the filters is quantified by scintillation counting.
-
Data Analysis: A dose-response curve is generated by plotting the stimulated [³⁵S]GTPγS binding against the concentration of this compound. The EC₅₀ (the concentration that produces 50% of the maximal response) and the Emax (the maximal stimulation relative to a standard full agonist) are then determined from this curve.
CB1 Receptor Signaling Pathway
As a potent CB1 receptor agonist, this compound initiates a cascade of intracellular signaling events upon binding to the receptor. The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o.[10]
The primary signaling cascade initiated by this compound binding to the CB1 receptor includes:
-
G-Protein Activation: Receptor activation leads to a conformational change, promoting the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein. This causes the dissociation of the Gαi/o subunit from the Gβγ dimer.[6]
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of cyclic AMP (cAMP).[10]
-
Modulation of Ion Channels: The Gβγ dimer can directly interact with and modulate the activity of ion channels. This typically results in the inhibition of voltage-gated calcium channels (reducing neurotransmitter release) and the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels (causing neuronal hyperpolarization).[6]
-
Activation of MAP Kinase Pathway: CB1 receptor activation can also lead to the stimulation of the mitogen-activated protein (MAP) kinase cascade, including ERK, JNK, and p38, which can influence gene transcription and other cellular processes.[10]
Metabolism
The metabolism of this compound has been investigated, primarily through the analysis of urine samples. The parent compound is extensively metabolized and is often not detected. The major metabolic pathways identified include:[11]
-
Hydrolytic defluorination: Replacement of the fluorine atom on the pentyl chain with a hydroxyl group.
-
Carboxylation: Oxidation of the terminal carbon of the pentyl chain to a carboxylic acid.
-
Monohydroxylation: Addition of a hydroxyl group to the N-alkyl chain.
-
Combined Pathways: A combination of the above modifications, such as hydrolytic defluorination and monohydroxylation on the same molecule.[11]
Conclusion
This compound stands as a significant compound in the study of the endocannabinoid system. Its development by the Makriyannis group provided researchers with a highly potent and selective tool for probing the function of the CB1 receptor. The detailed understanding of its synthesis, structure-activity relationships, and pharmacological profile, as outlined in this guide, underscores the rational design principles that led to its creation. The experimental protocols described herein represent the standard methodologies employed in the field for the characterization of such cannabimimetic agents. As research into the therapeutic potential of cannabinoid receptor modulation continues, the foundational knowledge gained from the study of compounds like this compound will remain invaluable.
References
- 1. Endocannabinoid structure-activity relationships for interaction at the cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Spicy Story of Cannabimimetic Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20080090871A1 - Cannabimimetic indole derivatives - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Discovery of High-Affinity Cannabinoid Receptors Ligands through a 3D-QSAR Ushered by Scaffold-Hopping Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bouve.northeastern.edu [bouve.northeastern.edu]
- 7. youtube.com [youtube.com]
- 8. US6900236B1 - Cannabimimetic indole derivatives - Google Patents [patents.google.com]
- 9. US5532237A - Indole derivatives with affinity for the cannabinoid receptor - Google Patents [patents.google.com]
- 10. Synthesis in Medicinal Chemistry [ouci.dntb.gov.ua]
- 11. Metabolism of Nine Synthetic Cannabinoid Receptor Agonists Encountered in Clinical Casework: Major in vivo Phase I Metabolites of this compound, AM-2201, JWH-007, JWH-019, JWH-203, JWH-307, MAM-2201, UR-144 and XLR-11 in Human Urine Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Mapping of CB1 Receptors Using AM-694
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM-694, or 1-(5-fluoropentyl)-3-(2-iodobenzoyl)indole, is a potent and selective synthetic agonist for the cannabinoid receptor type 1 (CB1).[1][2][3] Its high binding affinity and selectivity make it a valuable research tool for investigating the endocannabinoid system.[2] This document provides detailed application notes and proposed protocols for the use of radiolabeled this compound in the in vivo mapping of CB1 receptors using positron emission tomography (PET). While the synthesis of [¹⁸F]this compound has been reported, to date, no in vivo imaging studies have been published, reportedly due to challenges associated with its high lipophilicity.[4] Therefore, the experimental protocols provided herein are based on established methodologies for other CB1 receptor radiotracers and serve as a guide for researchers venturing into this area.
Quantitative Data
The following tables summarize the key quantitative data for this compound, providing a basis for its evaluation as a potential PET radioligand for CB1 receptor mapping.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Kᵢ (nM) | Reference Compound |
| Human CB1 | 0.08 | - |
| Human CB2 | 1.44 | - |
Data sourced from[2]
Table 2: Physicochemical and Radiosynthesis Data for [¹⁸F]this compound
| Parameter | Value |
| Molecular Formula | C₂₀H₁₉FINO |
| Molar Mass | 435.281 g/mol |
| Radiochemical Yield (non-decay-corrected) | 20% |
| Specific Activity | 14,500 mCi/mmol |
| Radiochemical Purity | >99% |
| Chemical Purity | 95.5% |
Data sourced from[4]
Signaling Pathways and Experimental Workflow
To visualize the biological context and the proposed experimental procedures, the following diagrams are provided.
Caption: CB1 Receptor Signaling Pathway Activation by this compound.
Caption: Proposed Experimental Workflow for In Vivo CB1 Receptor Mapping.
Experimental Protocols
The following are proposed, detailed protocols for conducting in vivo mapping of CB1 receptors using radiolabeled this compound. These are based on established procedures for other CB1 receptor PET radioligands.
Protocol 1: Radiosynthesis of [¹⁸F]this compound
Objective: To synthesize [¹⁸F]this compound via nucleophilic substitution for use in PET imaging.
Materials:
-
Precursor: 1-(5-tosyloxypentyl)-3-(2-iodobenzoyl)indole
-
[¹⁸F]Fluoride
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Water for injection
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
High-performance liquid chromatography (HPLC) system with a semi-preparative column
Procedure:
-
Produce [¹⁸F]Fluoride via a cyclotron.
-
Trap the [¹⁸F]Fluoride on an anion exchange column and elute with a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.
-
Azeotropically dry the [¹⁸F]fluoride-K₂₂₂-K₂CO₃ complex by heating under a stream of nitrogen.
-
Add the tosylate precursor dissolved in anhydrous acetonitrile to the dried [¹⁸F]fluoride complex.
-
Heat the reaction mixture at 110°C for 15 minutes to facilitate the nucleophilic substitution.
-
Cool the reaction mixture and dilute with water.
-
Purify the crude product using a C18 SPE cartridge to remove unreacted [¹⁸F]fluoride.
-
Further purify [¹⁸F]this compound using semi-preparative HPLC.
-
Collect the fraction corresponding to [¹⁸F]this compound and reformulate in a sterile solution (e.g., saline with ethanol) for injection.
-
Perform quality control tests to determine radiochemical purity, chemical purity, and specific activity.
Protocol 2: In Vivo PET Imaging in a Rodent Model
Objective: To perform dynamic PET imaging in rodents to assess the brain uptake and kinetics of [¹⁸F]this compound.
Materials:
-
[¹⁸F]this compound in sterile injectable solution
-
Anesthetized rodents (e.g., Sprague-Dawley rats or C57BL/6 mice)
-
PET/CT scanner
-
Anesthesia system (e.g., isoflurane)
-
Tail vein catheter
-
Heating pad to maintain body temperature
Procedure:
-
Animal Preparation:
-
Anesthetize the animal with isoflurane (e.g., 2-3% for induction, 1.5-2% for maintenance).
-
Place a catheter in the lateral tail vein for radiotracer injection.
-
Position the animal on the scanner bed with the head in the center of the field of view.
-
Maintain the animal's body temperature using a heating pad.
-
-
PET/CT Acquisition:
-
Perform a CT scan for attenuation correction and anatomical localization.
-
Administer a bolus injection of [¹⁸F]this compound (e.g., 5-10 MBq) via the tail vein catheter.
-
Start a dynamic PET scan immediately upon injection and acquire data for 90-120 minutes.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the dynamic PET data using an appropriate algorithm (e.g., OSEM3D), correcting for attenuation, scatter, and decay.
-
Co-register the PET images with the CT or a standard MRI atlas.
-
Define regions of interest (ROIs) for various brain areas (e.g., striatum, cerebellum, cortex, hippocampus).
-
Generate time-activity curves (TACs) for each ROI.
-
Perform kinetic modeling of the TACs to estimate parameters such as the distribution volume (Vₜ), which is proportional to receptor density.
-
Protocol 3: In Vitro Autoradiography
Objective: To visualize the distribution of [¹⁸F]this compound binding in brain tissue sections.
Materials:
-
[¹⁸F]this compound
-
Frozen brain sections (e.g., from rodent or non-human primate)
-
Incubation buffer (e.g., Tris-HCl with BSA)
-
Unlabeled this compound or another CB1 antagonist (for non-specific binding)
-
Phosphor imaging plates or digital autoradiography system
Procedure:
-
Thaw and pre-incubate the brain sections in buffer.
-
Incubate the sections with a low nanomolar concentration of [¹⁸F]this compound in incubation buffer.
-
For determination of non-specific binding, incubate adjacent sections in the presence of a high concentration of unlabeled this compound or a CB1 antagonist (e.g., 10 µM).
-
Wash the sections in cold buffer to remove unbound radioligand.
-
Dry the sections and expose them to a phosphor imaging plate or a digital autoradiography system.
-
Analyze the resulting images to visualize the regional distribution of specific [¹⁸F]this compound binding.
Metabolism of this compound
In vivo studies in humans for forensic purposes have shown that this compound is extensively metabolized.[1][5][6] The parent compound is often not detected in urine.[7] Major metabolic pathways include hydrolytic defluorination, carboxylation, and monohydroxylation of the N-alkyl chain.[7] When conducting PET studies, it is crucial to perform metabolite analysis of blood samples to differentiate between the parent radiotracer and its radiometabolites, as this is critical for accurate kinetic modeling.
Concluding Remarks
This compound exhibits high affinity and selectivity for the CB1 receptor, making it a promising candidate for in vivo imaging. However, its high lipophilicity may present challenges for its use as a PET radioligand, potentially leading to high non-specific binding and slow kinetics. The provided protocols offer a framework for the synthesis, preclinical evaluation, and in vivo application of radiolabeled this compound. Researchers should proceed with careful consideration of these potential challenges and optimize the experimental conditions accordingly. Further studies are warranted to fully characterize the in vivo performance of [¹⁸F]this compound and its utility for mapping CB1 receptors in health and disease.
References
- 1. In vivo detection of the new psychoactive substance this compound and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. AM 694 | 335161-03-0 | FA17342 | Biosynth [biosynth.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Metabolism of Nine Synthetic Cannabinoid Receptor Agonists Encountered in Clinical Casework: Major in vivo Phase I Metabolites of this compound, AM-2201, JWH-007, JWH-019, JWH-203, JWH-307, MAM-2201, UR-144 and XLR-11 in Human Urine Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. soft-tox.org [soft-tox.org]
Application Notes and Protocols: Radiolabeling of AM-694 with Fluorine-18
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM-694, or 1-(5-fluoropentyl)-3-(2-iodobenzoyl)indole, is a potent and selective agonist for the cannabinoid receptor type 1 (CB1). Its high affinity makes its Fluorine-18 ([¹⁸F]) labeled analogue, [¹⁸F]this compound, a valuable radiotracer for in vivo imaging of CB1 receptor distribution using Positron Emission Tomography (PET). This document provides a detailed protocol for the radiolabeling of this compound with [¹⁸F], based on established methodologies for nucleophilic substitution reactions in radiochemistry.
While a specific protocol for the regioselective radiolabeling of this compound has been published, its direct consultation was not possible. Therefore, the following protocol is a comprehensive representation based on common and validated methods for the radiosynthesis of similar PET tracers, involving the nucleophilic substitution of a tosylate precursor.
Experimental Protocols
Part 1: Synthesis of the Tosylate Precursor (1-(5-tosyloxypentyl)-3-(2-iodobenzoyl)indole)
A crucial component for the successful radiolabeling of this compound with [¹⁸F] is the synthesis of a suitable precursor. In this protocol, a tosylate leaving group is introduced at the 5-position of the pentyl chain, which will be displaced by the [¹⁸F]fluoride ion.
Materials and Reagents:
-
3-(2-iodobenzoyl)indole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
1,5-dibromopentane
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Sodium iodide (NaI)
-
Silver tosylate
-
Acetonitrile (ACN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Synthesis of 1-(5-bromopentyl)-3-(2-iodobenzoyl)indole:
-
To a solution of 3-(2-iodobenzoyl)indole in anhydrous DMF, add sodium hydride (1.2 equivalents) portion-wise at 0°C under an inert atmosphere (e.g., argon or nitrogen).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1,5-dibromopentane (3 equivalents) and stir the reaction mixture at room temperature for 12-18 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography (eluting with a gradient of hexanes and ethyl acetate) to yield 1-(5-bromopentyl)-3-(2-iodobenzoyl)indole.
-
-
Synthesis of 1-(5-tosyloxypentyl)-3-(2-iodobenzoyl)indole:
-
A mixture of 1-(5-bromopentyl)-3-(2-iodobenzoyl)indole and silver tosylate (1.5 equivalents) in acetonitrile is stirred at 80°C for 4-6 hours.
-
After cooling to room temperature, the precipitated silver bromide is removed by filtration.
-
The filtrate is concentrated under reduced pressure.
-
The residue is dissolved in dichloromethane, washed with saturated aqueous NaHCO₃ solution and brine, and dried over anhydrous MgSO₄.
-
The solvent is evaporated, and the resulting crude product is purified by silica gel column chromatography (eluting with a gradient of hexanes and ethyl acetate) to afford the final tosylate precursor, 1-(5-tosyloxypentyl)-3-(2-iodobenzoyl)indole.
-
Part 2: Radiolabeling of this compound with Fluorine-18
This procedure describes the nucleophilic substitution of the tosylate precursor with no-carrier-added [¹⁸F]fluoride.
Materials and Reagents:
-
1-(5-tosyloxypentyl)-3-(2-iodobenzoyl)indole (precursor)
-
[¹⁸F]Fluoride in [¹⁸O]water (from cyclotron)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (ACN)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Water for injection
-
Ethanol, USP
-
Sterile filters (0.22 µm)
-
C18 Sep-Pak cartridges
-
Alumina N Sep-Pak cartridges
-
HPLC system with a semi-preparative C18 column and a radioactivity detector
Procedure:
-
Preparation of [¹⁸F]Fluoride:
-
Aqueous [¹⁸F]fluoride is trapped on a pre-conditioned anion exchange cartridge (e.g., QMA Sep-Pak).
-
The [¹⁸F]fluoride is eluted from the cartridge into a reaction vessel using a solution of Kryptofix 2.2.2 (5-10 mg) and potassium carbonate (1-2 mg) in acetonitrile/water (e.g., 80:20).
-
The solvent is removed by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen at 100-110°C to obtain the anhydrous [¹⁸F]fluoride-Kryptofix complex.
-
-
Radiolabeling Reaction:
-
A solution of the tosylate precursor (1-3 mg) in anhydrous DMSO (0.5-1.0 mL) is added to the dried [¹⁸F]fluoride-Kryptofix complex.
-
The reaction vessel is sealed and heated at 100-120°C for 10-15 minutes.
-
After the reaction, the mixture is cooled to room temperature.
-
-
Purification of [¹⁸F]this compound:
-
The reaction mixture is diluted with water or an appropriate HPLC mobile phase.
-
The crude product is purified by semi-preparative HPLC using a C18 column. A typical mobile phase could be a mixture of acetonitrile and water (e.g., 70:30 v/v) with a flow rate of 3-5 mL/min.
-
The fraction corresponding to [¹⁸F]this compound is collected.
-
-
Formulation:
-
The collected HPLC fraction is diluted with water and passed through a C18 Sep-Pak cartridge to trap the [¹⁸F]this compound.
-
The cartridge is washed with water for injection to remove any residual HPLC solvents.
-
The final product, [¹⁸F]this compound, is eluted from the cartridge with a small volume of ethanol, USP.
-
The ethanolic solution is then diluted with sterile saline for injection and passed through a 0.22 µm sterile filter into a sterile vial.
-
Part 3: Quality Control
Procedures:
-
Radiochemical Purity: Determined by analytical HPLC with a radioactivity detector. The system should be able to separate [¹⁸F]this compound from any unreacted [¹⁸F]fluoride and other radiolabeled impurities.
-
Chemical Purity: Determined by analytical HPLC with a UV detector, comparing the chromatogram of the final product with that of a non-radioactive this compound standard.
-
Specific Activity: Calculated by measuring the total radioactivity and the total mass of this compound in the final product. The mass is determined by comparing the peak area on the UV-HPLC chromatogram to a standard curve of known concentrations of non-radioactive this compound.
-
Residual Solvents: Analyzed by gas chromatography (GC) to ensure that the levels of acetonitrile, DMSO, and ethanol are below the limits specified by the pharmacopeia.
-
pH: Measured using a pH meter or pH-indicator strips.
-
Sterility and Endotoxin Testing: Performed according to standard pharmaceutical protocols.
Data Presentation
| Parameter | Typical Value | Method |
| Radiochemical Yield (decay-corrected) | 30 - 50% | HPLC |
| Radiochemical Purity | > 98% | HPLC |
| Specific Activity | > 37 GBq/µmol (>1 Ci/µmol) | HPLC |
| Total Synthesis Time | 50 - 70 minutes | - |
Diagrams
Caption: Workflow for the synthesis of the tosylate precursor and subsequent radiolabeling to produce [¹⁸F]this compound.
Application Notes and Protocols for AM-694 in Rodent Studies
Disclaimer: As of late 2025, there is a notable absence of publicly available, peer-reviewed literature detailing comprehensive dosage and administration studies of AM-694 specifically in rodent models. The following application notes and protocols have been compiled based on the known pharmacology of this compound as a potent cannabinoid receptor agonist and by extrapolating from in vivo studies of other potent synthetic cannabinoids. Researchers should regard this document as a guide for initiating their own studies and must conduct thorough dose-finding experiments to determine safe and effective dosages for their specific animal models and experimental endpoints.
Introduction to this compound
This compound, or 1-(5-fluoropentyl)-3-(2-iodobenzoyl)indole, is a potent synthetic cannabinoid that acts as a selective agonist for the cannabinoid receptor 1 (CB1), with a high binding affinity (Ki = 0.08 nM).[1] It also exhibits affinity for the CB2 receptor (Ki = 1.44 nM).[1] Its potent agonism at the CB1 receptor is responsible for its psychoactive effects, which in humans can include euphoria, sedation, and hallucinations.[2] Due to its high potency, extreme caution is advised when handling the compound and initiating in vivo studies.
Pharmacological Profile of this compound
The following table summarizes the key pharmacological data for this compound, providing context for its expected potency in vivo.
| Parameter | Value | Receptor | Reference |
| Ki | 0.08 nM | CB1 | [1] |
| Ki | 1.44 nM | CB2 | [1] |
| EC50 | 52.8 nM | CB1 | [1] |
| Emax (%) | 63% | CB1 | [1] |
Proposed Dosage and Administration for Rodent Studies
Given the lack of specific data for this compound, the following table provides a hypothetical starting point for dose-finding studies in rodents, based on data from other potent synthetic cannabinoids, such as AKB48. These are suggested ranges and should be adapted based on careful observation and dose-escalation studies.
| Species | Route of Administration | Proposed Dose Range (mg/kg) | Potential Endpoints |
| Mouse | Intraperitoneal (i.p.), Subcutaneous (s.c.) | 0.01 - 1.0 | Hypothermia, analgesia, catalepsy, hypolocomotion (Tetrad test), anxiety assays, cognitive tests. |
| Rat | Intraperitoneal (i.p.), Subcutaneous (s.c.), Oral (p.o.) | 0.03 - 3.0 | Hypothermia, analgesia (tail-flick test), catalepsy (bar test), locomotor activity, drug discrimination, self-administration. |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Objective: To prepare a stock solution and working dilutions of this compound for administration to rodents.
Materials:
-
This compound powder
-
Vehicle solution (e.g., a mixture of ethanol, Kolliphor® EL, and saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
-
Sterile syringes and needles (e.g., 27-30 gauge)
Procedure:
-
Vehicle Preparation: A common vehicle for synthetic cannabinoids is a 1:1:18 mixture of ethanol:Kolliphor® EL:saline.
-
Combine one part absolute ethanol with one part Kolliphor® EL (formerly Cremophor® EL).
-
Vortex thoroughly until a homogenous mixture is formed.
-
Add 18 parts of sterile 0.9% saline and vortex again. This will result in a slightly viscous, clear solution.
-
-
Stock Solution Preparation:
-
Due to its high potency, it is recommended to prepare a stock solution (e.g., 1-10 mg/mL) to avoid weighing very small quantities.
-
Weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of the vehicle to achieve the desired stock concentration.
-
Vortex and sonicate the solution until the this compound is completely dissolved. The solution should be clear.
-
-
Working Solution Preparation:
-
Prepare working solutions by diluting the stock solution with the vehicle to the final desired concentrations for injection.
-
For example, to achieve a dose of 0.1 mg/kg in a 10 mL/kg injection volume, the final concentration of the working solution would be 0.01 mg/mL.
-
Protocol 2: Intraperitoneal (i.p.) Administration of this compound in Mice
Objective: To administer this compound to mice via intraperitoneal injection.
Procedure:
-
Animal Restraint: Gently restrain the mouse by scruffing the neck and back to expose the abdomen. Ensure the head is immobilized to prevent biting.
-
Injection Site: The ideal injection site is in the lower abdominal quadrant, to the side of the midline, to avoid puncturing the bladder or cecum.
-
Injection:
-
Use a sterile syringe with an appropriate needle size (e.g., 27G).
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure no fluid (e.g., urine, blood) is drawn back, which would indicate improper placement.
-
If the aspiration is clear, slowly inject the solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
Observation: Monitor the animal for any immediate adverse reactions.
Protocol 3: Assessment of Cannabinoid Tetrad Effects in Mice
Objective: To evaluate the cannabimimetic effects of this compound using the tetrad model, which assesses hypothermia, analgesia, catalepsy, and hypolocomotion.
Workflow Diagram:
Caption: Experimental workflow for the cannabinoid tetrad test in rodents.
Procedures:
-
Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Baseline Measurements: Record baseline rectal temperature and locomotor activity before drug administration.
-
Drug Administration: Administer this compound or vehicle as described in Protocol 2.
-
Post-Treatment Assessments (e.g., at 30 minutes):
-
Hypothermia: Measure rectal temperature using a digital thermometer with a rodent probe.
-
Analgesia (Hot Plate Test): Place the mouse on a hot plate maintained at a constant temperature (e.g., 55°C) and record the latency to lick a hind paw or jump. A cut-off time (e.g., 30-45 seconds) should be used to prevent tissue damage.
-
Catalepsy (Bar Test): Place the mouse's forepaws on a horizontal bar raised a few centimeters from the surface. Measure the time until the mouse removes both paws from the bar.
-
Hypolocomotion: Place the mouse in an open-field arena and record its locomotor activity (e.g., distance traveled, number of beam breaks) for a set period (e.g., 10-15 minutes) using an automated tracking system.
-
Signaling Pathway
The primary mechanism of action for this compound is the activation of the CB1 receptor, a G-protein coupled receptor (GPCR). The following diagram illustrates a simplified signaling cascade following CB1 receptor activation.
Caption: Simplified signaling pathway of this compound via the CB1 receptor.
Conclusion and Recommendations
The information provided serves as a foundational guide for researchers initiating in vivo studies with this compound. Due to its high potency as a CB1 receptor agonist, it is imperative to begin with very low doses and perform careful dose-escalation studies to establish a safe and effective dose range for the desired biological effect. Researchers should also be aware of the potential for rapid metabolism of synthetic cannabinoids in vivo, which may influence the time course of effects. All procedures should be conducted in accordance with approved animal welfare guidelines and institutional regulations.
References
Application Notes and Protocols for Preparing AM-694 Solutions in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM-694 is a potent and selective synthetic agonist for the cannabinoid receptor 1 (CB1), with a Ki value of 0.08 nM.[1][2][3] It also exhibits a lower affinity for the CB2 receptor, with a Ki of 1.44 nM.[1][2][3] Due to its high affinity and selectivity for the CB1 receptor, this compound is a valuable research tool for investigating the endocannabinoid system and its role in various physiological and pathological processes. These application notes provide a detailed protocol for the preparation of this compound solutions for use in cell culture experiments, ensuring accurate and reproducible results.
Data Presentation
The following table summarizes the key quantitative data for this compound, essential for the preparation of stock and working solutions.
| Parameter | Value | Reference |
| Molecular Weight | 435.3 g/mol | [1] |
| Solubility in DMSO | 14 mg/mL | [1][4] |
| Solubility in Ethanol | 10 mg/mL | [1][4] |
| CB1 Receptor Binding Affinity (Ki) | 0.08 nM | [1][2][3] |
| CB2 Receptor Binding Affinity (Ki) | 1.44 nM | [1][2][3] |
Experimental Protocols
This section details the step-by-step methodology for preparing a sterile, high-concentration stock solution of this compound and subsequent working solutions for treating cells in culture.
Materials and Equipment
-
This compound (crystalline solid)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile, filtered pipette tips
-
Vortex mixer
-
Calibrated analytical balance
-
Biological safety cabinet (BSC)
-
Sterile syringe filter (0.22 µm pore size)
-
Cell culture medium appropriate for the cell line being used
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
-
Pre-weighing Preparation: In a biological safety cabinet, place a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance and tare the balance.
-
Weighing this compound: Carefully weigh out 4.35 mg of this compound into the tared microcentrifuge tube.
-
Solubilization: Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the this compound. This will result in a final concentration of 10 mM.
-
Dissolution: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. The solution should be clear and free of any visible particulates.
-
Sterilization (Optional but Recommended): While DMSO at high concentrations is generally sterile, for long-term storage and to ensure the sterility of your stock solution, it is recommended to filter the solution through a 0.22 µm sterile syringe filter into a new sterile microcentrifuge tube.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C for long-term storage.
Protocol for Preparing Working Solutions
-
Thawing the Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilutions: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Example Dilution for a 1 µM Working Solution:
-
Perform an initial 1:100 dilution by adding 1 µL of the 10 mM stock solution to 99 µL of cell culture medium. This results in a 100 µM intermediate solution.
-
Perform a final 1:100 dilution by adding 10 µL of the 100 µM intermediate solution to 990 µL of cell culture medium. This yields a 1 mL working solution with a final this compound concentration of 1 µM and a final DMSO concentration of 0.01%.
-
-
Vehicle Control: Prepare a vehicle control solution containing the same final concentration of DMSO as the highest concentration of this compound used in your experiment. This is essential to distinguish the effects of the compound from any effects of the solvent.
-
Application to Cells: Add the prepared working solutions (and vehicle control) to your cell cultures and incubate for the desired duration of your experiment.
Mandatory Visualizations
This compound Signaling Pathway
The following diagram illustrates the primary signaling cascade initiated by the activation of the CB1 receptor by this compound.
Caption: Signaling pathway of this compound via the CB1 receptor.
Experimental Workflow
This diagram outlines the logical flow of preparing and using this compound in a typical cell culture experiment.
Caption: Workflow for this compound solution preparation and cell treatment.
References
Analytical Methods for the Detection of AM-694 in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM-694, a potent synthetic cannabinoid, poses a significant challenge for forensic and clinical toxicology laboratories. As a powerful agonist of the cannabinoid receptor 1 (CB1), its detection in biological samples is crucial for understanding its pharmacokinetics, toxicology, and for identifying its use in cases of intoxication or drug-facilitated crimes. This document provides detailed application notes and protocols for the analytical detection of this compound in various biological matrices, including urine, blood, and hair. The methodologies described focus on robust and sensitive techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), along with essential sample preparation procedures.
Analytical Methodologies Overview
The primary methods for the confident identification and quantification of this compound and its metabolites in biological samples are chromatography-based techniques coupled with mass spectrometry. While immunoassays can be used for initial screening of synthetic cannabinoids, their cross-reactivity with the ever-expanding library of these compounds, including this compound, can be limited, often leading to false negatives. Therefore, mass spectrometry-based methods are the gold standard for confirmation.
Key Analytical Techniques:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for its high sensitivity, specificity, and suitability for analyzing non-volatile and thermally labile compounds like this compound and its metabolites.
-
Gas Chromatography-Mass Spectrometry (GC-MS): While less common for this compound itself due to potential thermal degradation, GC-MS can be a valuable tool, particularly for certain metabolites, and is a widely available technique in toxicology laboratories.
Quantitative Data Summary
The following tables summarize quantitative parameters for the detection of this compound and other relevant synthetic cannabinoids in various biological matrices. These values are indicative and may vary based on the specific instrumentation, method validation, and laboratory conditions.
Table 1: LC-MS/MS Quantitative Parameters for this compound and Metabolites
| Analyte | Matrix | LLD/LOD | LLOQ | Recovery (%) | Reference |
| This compound | Urine | - | 0.084 µg/L (reported concentration) | - | [1] |
| This compound Metabolites (Qualitative) | Urine | - | - | - | [1] |
| Synthetic Cannabinoids (General) | Oral Fluid | 0.01-0.08 ng/mL | 0.1 ng/mL | 36-56.7 | [2] |
| Synthetic Cannabinoids (General) | Plasma | 0.1-0.5 ng/mL | - | - | [3] |
LLD: Lower Limit of Detection; LOD: Limit of Detection; LLOQ: Lower Limit of Quantification. Dashes indicate data not available in the cited literature.
Table 2: GC-MS Quantitative Parameters for Synthetic Cannabinoids
| Analyte | Matrix | LOD | LLOQ | Recovery (%) | Reference |
| Synthetic Cannabinoids (General) | Hair | 0.13-0.2 ng/mg | - | - | [4] |
| Amphetamines (as a reference for hair analysis) | Hair | 0.016 ng/mg | - | 83.4-96.8 | [5] |
LOD: Limit of Detection; LLOQ: Lower Limit of Quantification. Dashes indicate data not available in the cited literature.
Experimental Protocols
Protocol 1: LC-MS/MS for the Quantification of this compound in Urine
This protocol is based on the method described by Bertol et al. (2015) for the detection of this compound in a clinical case.[1]
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
To 1 mL of urine, add an internal standard (e.g., AM-2201).
-
Perform acidic hydrolysis by adding 30% HCl and incubating at 95°C for 60 minutes to cleave any glucuronide conjugates.[1]
-
Allow the sample to cool and adjust the pH to approximately 6.0.
-
Condition a Bond Elut Certify SPE cartridge with methanol followed by deionized water.
-
Load the hydrolyzed urine sample onto the SPE cartridge.
-
Wash the cartridge with deionized water and then an appropriate organic solvent to remove interferences.
-
Elute the analyte with a suitable elution solvent (e.g., a mixture of dichloromethane and isopropanol with a small percentage of ammonium hydroxide).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Parameters
-
LC System: Agilent 1200 Series or equivalent
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable.
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Metabolite Screening:
Protocol 2: GC-MS for the Analysis of this compound in Blood (General Approach)
This protocol provides a general framework for the analysis of synthetic cannabinoids in blood using GC-MS. Method development and validation are essential for specific application to this compound.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 1 mL of whole blood or plasma, add an appropriate internal standard.
-
Add a buffer to adjust the pH to basic conditions (e.g., pH 9-10).
-
Add an organic extraction solvent (e.g., a mixture of ethyl acetate and dichloromethane).[1]
-
Vortex the mixture for several minutes to ensure thorough extraction.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness.
-
Derivatization (optional but may be necessary to improve chromatographic properties): Reconstitute the residue in a derivatizing agent (e.g., a silylating agent like BSTFA with 1% TMCS) and heat to complete the reaction.
-
The derivatized sample is then ready for GC-MS analysis.
2. GC-MS Parameters
-
GC System: Agilent 7890A or equivalent
-
Column: A low-bleed capillary column suitable for drug analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250-280°C
-
Oven Temperature Program: Start at a low temperature (e.g., 100°C), ramp up to a high temperature (e.g., 300°C) to elute the analytes.
-
MS System: Mass selective detector
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: Scan a wide mass range (e.g., m/z 50-550) to identify characteristic fragment ions of this compound and its metabolites.
Protocol 3: Solid-Phase Extraction (SPE) for this compound in Hair
Hair analysis provides a longer window of detection. This protocol is a general guide for the extraction of synthetic cannabinoids from hair.
1. Sample Decontamination and Pulverization
-
Wash hair samples sequentially with deionized water and a solvent like acetone to remove external contamination.
-
Dry the hair samples completely.
-
Pulverize the hair to a fine powder using a ball mill to increase the surface area for extraction.
2. Extraction
-
Incubate a weighed amount of pulverized hair (e.g., 20-50 mg) in an extraction solvent (e.g., methanol) overnight at an elevated temperature (e.g., 50°C) with sonication.[6]
-
Centrifuge the sample and collect the supernatant.
3. Solid-Phase Extraction (SPE) Clean-up
-
Condition a mixed-mode SPE cartridge (e.g., Oasis MCX) with methanol and water.
-
Load the supernatant from the hair extract onto the cartridge.
-
Wash the cartridge with appropriate solvents to remove interferences.
-
Elute the analytes with a suitable solvent mixture (e.g., methanol with a small percentage of ammonium hydroxide).
-
Evaporate the eluate and reconstitute for LC-MS/MS or GC-MS analysis.
Visualization of Key Processes
This compound Detection Workflow
Caption: Workflow for the detection of this compound in biological samples.
This compound Signaling Pathway via CB1 Receptor
Caption: Simplified signaling cascade of this compound via the CB1 receptor.
Conclusion
The analytical methods and protocols outlined in this document provide a comprehensive guide for the detection and quantification of this compound in biological samples. The use of LC-MS/MS is highly recommended for its superior sensitivity and specificity. Proper sample preparation is critical to minimize matrix effects and ensure accurate results. As new synthetic cannabinoids continue to emerge, it is essential for laboratories to continuously validate and update their analytical methods to meet the evolving challenges in forensic and clinical toxicology.
References
- 1. In vivo detection of the new psychoactive substance this compound and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous detection of seventeen drugs of abuse and metabolites in hair using solid phase micro extraction (SPME) with GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hybrid Solid-Phase Extraction for Selective Determination of Methamphetamine and Amphetamine in Dyed Hair by Using Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hybrid Solid-Phase Extraction for Selective Determination of Methamphetamine and Amphetamine in Dyed Hair by Using Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: AM-694 in Autoradiography for Receptor Localization
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of AM-694, a potent cannabinoid receptor ligand, in autoradiography studies aimed at receptor localization.
Introduction
This compound, chemically known as [1-(5-fluoropentyl)-1H-indol-3-yl]-(2-iodophenyl)methanone, is a high-affinity ligand for the cannabinoid receptor type 1 (CB1).[1] Its structure allows for radiolabeling, making it a potential tool for in vitro and in vivo imaging studies of CB1 receptor distribution. This document outlines the necessary data, protocols, and workflows for employing radiolabeled this compound in receptor autoradiography.
Data Presentation
Quantitative data for this compound is crucial for designing and interpreting autoradiography experiments. The following tables summarize the key binding affinity and radiolabeling parameters.
Table 1: Cannabinoid Receptor Binding Affinity of this compound
| Ligand | Receptor | Ki (nM) | Assay Type | Source |
| This compound | Human CB1 | 1.4 ± 0.2 | Radioligand displacement assay | [2] |
| This compound | Human CB2 | 34.2 ± 8.7 | Radioligand displacement assay | [2] |
Table 2: Radiolabeling and Purity of [18F]this compound
| Parameter | Value | Source |
| Radiochemical Yield (non-decay-corrected) | 20% | [1] |
| Specific Activity | 14,500 mCi/mmol | [1] |
| Radiochemical Purity | >99% | [1] |
| Chemical Purity | 95.5% | [1] |
Experimental Protocols
A detailed methodology is essential for reproducible results. The following protocols are based on established procedures for cannabinoid receptor autoradiography and specific information available for [18F]this compound.
I. Synthesis and Radiolabeling of [18F]this compound
The synthesis of [18F]this compound is achieved through a no-carrier-added regioselective radiofluorination of a corresponding tosylate precursor.[1]
Procedure:
-
Precursor: Start with the tosylate precursor of this compound.
-
Radiofluorination: Perform a nucleophilic substitution reaction using [18F]fluoride.
-
Purification: Purify the resulting [18F]this compound using high-performance liquid chromatography (HPLC).
-
Quality Control: Assess radiochemical purity, chemical purity, and specific activity as detailed in Table 2.
Note: While the radiolabeling of this compound has been successfully demonstrated, it is important to note that subsequent in vivo imaging studies have been hampered by the high lipophilicity of the radioligand.[1]
II. Tissue Preparation for In Vitro Autoradiography
Proper tissue handling is critical for preserving receptor integrity.
Procedure:
-
Tissue Procurement: Euthanize the animal model (e.g., rat, mouse) and rapidly dissect the brain or other tissues of interest.
-
Freezing: Immediately freeze the tissues in isopentane cooled with dry ice or liquid nitrogen to minimize ice crystal formation.
-
Storage: Store the frozen tissues at -80°C until sectioning.
-
Sectioning: Using a cryostat, cut tissue sections at a thickness of 10-20 µm.
-
Mounting: Thaw-mount the sections onto gelatin-coated or positively charged microscope slides.
-
Drying and Storage: Dry the slides in a desiccator at 4°C or in a slide warmer and store at -80°C until the day of the experiment.
III. In Vitro Receptor Autoradiography with [18F]this compound
This protocol outlines the incubation of tissue sections with the radioligand.
Buffers and Reagents:
-
Incubation Buffer: 50 mM Tris-HCl (pH 7.4) containing 5% bovine serum albumin (BSA) to reduce non-specific binding.
-
Wash Buffer: 50 mM Tris-HCl (pH 7.4).
-
Radioligand: [18F]this compound diluted in incubation buffer to the desired concentration (typically at or below the Kd value).
-
Non-specific Binding Control: A high concentration (e.g., 1-10 µM) of a non-radiolabeled CB1 receptor antagonist (e.g., Rimonabant) or this compound itself.
Procedure:
-
Pre-incubation: Bring the slides to room temperature and pre-incubate them in incubation buffer for 15-30 minutes to rehydrate the tissue and remove endogenous ligands.
-
Incubation: Incubate the slides with the [18F]this compound solution for a predetermined time to reach equilibrium (e.g., 60-120 minutes) at room temperature.
-
Total Binding: Incubate a set of slides with only [18F]this compound.
-
Non-specific Binding: Incubate an adjacent set of slides with [18F]this compound and the non-specific binding control.
-
-
Washing: After incubation, rapidly wash the slides in ice-cold wash buffer to remove unbound radioligand. Perform multiple short washes (e.g., 2 x 2 minutes).
-
Final Rinse: Briefly dip the slides in ice-cold deionized water to remove buffer salts.
-
Drying: Dry the slides under a stream of cool, dry air.
IV. Imaging and Data Analysis
Procedure:
-
Exposure: Appose the dried slides to a phosphor imaging plate or autoradiographic film in a light-tight cassette. Include calibrated radioactive standards to allow for quantification.
-
Imaging: After an appropriate exposure time (which depends on the specific activity and tissue receptor density), scan the imaging plate using a phosphor imager or develop the film.
-
Analysis:
-
Quantify the signal intensity in specific brain regions using densitometry software.
-
Convert the signal intensity to fmol/mg tissue or a similar unit using the calibration standards.
-
Calculate specific binding by subtracting the non-specific binding from the total binding for each region of interest.
-
Visualizations
Cannabinoid Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway for CB1 receptors, which are G-protein coupled receptors (GPCRs). Activation of CB1 by an agonist like this compound typically leads to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.
Caption: Canonical CB1 receptor signaling pathway.
Experimental Workflow for Autoradiography
This diagram outlines the key steps in performing an in vitro receptor autoradiography experiment with radiolabeled this compound.
Caption: Workflow for in vitro receptor autoradiography.
References
Application Notes and Protocols for Utilizing AM-694 in Behavioral Pharmacology Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of AM-694, a potent synthetic cannabinoid, in behavioral pharmacology research. This document outlines its mechanism of action, key in vitro and in vivo pharmacological data, and detailed protocols for assessing its behavioral effects in rodent models.
Introduction to this compound
This compound, chemically known as 1-(5-fluoropentyl)-3-(2-iodobenzoyl)indole, is a powerful and selective agonist for the cannabinoid receptor type 1 (CB1).[1][2] Its high affinity for the CB1 receptor makes it a valuable tool for investigating the endocannabinoid system and the behavioral consequences of potent cannabinoid agonism. In preclinical research, this compound is utilized to model the effects of synthetic cannabinoids and to explore the neural circuits underlying cannabinoid-induced behaviors.
Mechanism of Action
This compound exerts its effects primarily through the activation of the CB1 receptor, which is a G-protein coupled receptor (GPCR). The CB1 receptor is predominantly expressed in the central nervous system.[1] Upon binding, this compound initiates a cascade of intracellular signaling events.
CB1 Receptor Signaling Pathway
The activation of the CB1 receptor by an agonist like this compound typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. It can also modulate various ion channels, including the inhibition of calcium channels and the activation of potassium channels. Furthermore, CB1 receptor activation can influence other signaling pathways, such as the mitogen-activated protein kinase (MAPK) and the phosphoinositide 3-kinase (PI3K)-Akt pathways.
Quantitative Pharmacological Data
The following tables summarize the known in vitro binding and functional activity of this compound.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Binding Affinity (Ki) | Reference |
| CB1 | 0.08 nM | [3] |
| CB2 | 1.44 nM | [3] |
Table 2: In Vitro Functional Activity of this compound
| Assay | Parameter | Value | Reference |
| GTPγS Binding (CB1) | EC50 | 52.8 nM | [3] |
| GTPγS Binding (CB1) | Emax | 63% | [3] |
Experimental Protocols in Behavioral Pharmacology
This compound can be used to investigate a range of cannabinoid-mediated behaviors in rodents. The following are detailed protocols for common behavioral assays.
Drug Preparation and Administration
Vehicle Selection: this compound is a lipophilic compound and requires a suitable vehicle for in vivo administration. A common vehicle for synthetic cannabinoids is a mixture of ethanol, Emulphor (or Tween 80), and saline. A typical ratio is 1:1:18 (Ethanol:Emulphor:Saline). The solution should be vortexed or sonicated to ensure complete dissolution.
Routes of Administration: The choice of administration route depends on the experimental question.
-
Intraperitoneal (IP): Most common for systemic administration in rodents.
-
Intravenous (IV): Used for self-administration studies to allow for rapid drug delivery.
-
Subcutaneous (SC): Provides a slower absorption and longer duration of action.
-
Oral (PO): Can be used but may have variable bioavailability.
Dose Selection: Due to the high potency of this compound, initial dose-finding studies are recommended. Based on its high CB1 affinity, a starting dose range of 0.01 to 1.0 mg/kg (IP) is suggested for initial tetrad and behavioral screening.
The Cannabinoid Tetrad Assay
The tetrad assay is a battery of four tests used to characterize the in vivo effects of cannabinoid agonists in rodents, typically mice. Positive results in all four tests are highly predictive of CB1 receptor agonism.
Experimental Workflow:
Protocol Details:
-
Hypolocomotion (Spontaneous Activity):
-
Apparatus: Open field arena (e.g., 40 x 40 cm) with automated beam breaks or video tracking software.
-
Procedure: Place the animal in the center of the arena and record locomotor activity (distance traveled, beam breaks) for a set duration (e.g., 10-30 minutes).
-
Endpoint: A significant decrease in locomotor activity compared to the vehicle-treated group.
-
-
Catalepsy (Immobility):
-
Apparatus: A horizontal bar (e.g., 0.5 cm diameter) elevated approximately 4-5 cm from a surface.
-
Procedure: Gently place the animal's forepaws on the bar. Start a timer and measure the latency to remove both forepaws from the bar. A cut-off time (e.g., 60 seconds) is typically used.
-
Endpoint: A significant increase in the time the animal remains immobile on the bar.
-
-
Hypothermia (Reduced Body Temperature):
-
Apparatus: A digital thermometer with a rectal probe suitable for rodents.
-
Procedure: Gently restrain the animal and insert the lubricated probe into the rectum to a consistent depth (e.g., 1.5-2.0 cm) to measure core body temperature.
-
Endpoint: A significant decrease in body temperature compared to the vehicle-treated group.
-
-
Analgesia (Pain Relief):
-
Apparatus: A tail-flick apparatus or a hot plate analgesia meter.
-
Tail-Flick Test: A focused beam of radiant heat is applied to the ventral surface of the tail. The latency to flick the tail away from the heat source is measured.
-
Hot Plate Test: The animal is placed on a heated surface (e.g., 52-55°C), and the latency to a nociceptive response (e.g., paw licking, jumping) is recorded.
-
Endpoint: A significant increase in the latency to respond to the thermal stimulus.
-
Table 3: Expected Outcomes of this compound in the Rodent Tetrad Assay
| Tetrad Component | Expected Effect of this compound | Measurement |
| Locomotor Activity | Decrease | Decreased distance traveled, fewer beam breaks |
| Catalepsy | Increase | Increased immobility time on the bar |
| Body Temperature | Decrease | Lower core body temperature |
| Analgesia | Increase | Increased latency in tail-flick or hot plate test |
| Note: The effective dose range for this compound in the tetrad assay has not been extensively published and should be determined empirically. Doses of other potent synthetic cannabinoids (e.g., JWH-018, CP55,940) that produce these effects are typically in the 0.1 - 5.0 mg/kg range (IP). |
Conditioned Place Preference (CPP)
The CPP paradigm is used to assess the rewarding or aversive properties of a drug by pairing its effects with a specific environment.
Experimental Workflow:
Protocol Details:
-
Apparatus: A two- or three-compartment chamber where the compartments are distinct in terms of visual and tactile cues (e.g., wall color, floor texture).
-
Pre-Conditioning (Day 1): Place the animal in the central compartment (if applicable) and allow free access to all compartments for a set duration (e.g., 15-20 minutes). Record the time spent in each compartment to establish baseline preference. Animals showing a strong unconditioned preference for one compartment may be excluded.
-
Conditioning (Days 2-9): This phase typically lasts for 4-8 days.
-
On "drug" days, administer this compound and confine the animal to one of the compartments (typically the initially non-preferred one) for a set duration (e.g., 30 minutes).
-
On "vehicle" days, administer the vehicle and confine the animal to the opposite compartment for the same duration. The order of drug and vehicle administration should be counterbalanced across animals.
-
-
Post-Conditioning (Day 10): In a drug-free state, place the animal in the central compartment and allow free access to all compartments. Record the time spent in each compartment.
-
Data Analysis: A significant increase in the time spent in the drug-paired compartment during the post-conditioning test compared to the pre-conditioning test indicates a conditioned place preference (reward). A significant decrease indicates a conditioned place aversion.
Table 4: Expected Outcomes of this compound in the Conditioned Place Preference Paradigm
| Drug Effect | Expected Outcome | Measurement |
| Rewarding | Conditioned Place Preference (CPP) | Increased time spent in the drug-paired compartment |
| Aversive | Conditioned Place Aversion (CPA) | Decreased time spent in the drug-paired compartment |
| Note: The dose range of this compound for inducing CPP or CPA has not been well-established. It is crucial to test a range of doses, as cannabinoids can have biphasic effects (rewarding at lower doses and aversive at higher doses). |
Intravenous Self-Administration (IVSA)
The IVSA paradigm is the gold standard for assessing the reinforcing properties of a drug, which is a key indicator of its abuse potential.
Experimental Workflow:
Protocol Details:
-
Surgery: Surgically implant a chronic indwelling catheter into the jugular vein of the animal (typically rats). The catheter is externalized on the back of the animal.
-
Recovery: Allow the animal to recover from surgery for at least 5-7 days. Maintain catheter patency with regular flushing (e.g., heparinized saline).
-
Apparatus: An operant conditioning chamber equipped with two levers (one active, one inactive), a stimulus light above the active lever, and an infusion pump connected to the animal's catheter via a tether system.
-
Acquisition:
-
Place the animal in the operant chamber for daily sessions (e.g., 2 hours).
-
A response on the active lever results in the delivery of an intravenous infusion of this compound and the presentation of a cue light.
-
Responses on the inactive lever have no consequence.
-
Initially, a fixed-ratio 1 (FR1) schedule is used (one lever press results in one infusion). The schedule can be progressively increased (e.g., FR5, FR10) to assess motivation.
-
-
Dose-Response: Once stable responding is established, different unit doses of this compound can be tested to generate a dose-response curve.
-
Extinction and Reinstatement (Optional):
-
Extinction: Active lever presses no longer result in drug infusion.
-
Reinstatement: Following extinction, drug-seeking behavior can be reinstated by a non-contingent "priming" injection of this compound, presentation of drug-associated cues, or exposure to a stressor.
-
Table 5: Expected Outcomes of this compound in the Intravenous Self-Administration Paradigm
| Parameter | Expected Outcome for a Reinforcing Drug | Measurement |
| Acquisition | Higher responding on the active lever vs. inactive lever | Number of lever presses |
| Dose-Response | Inverted U-shaped curve | Number of infusions earned |
| Extinction | Decrease in active lever pressing | Number of lever presses |
| Reinstatement | Increase in active lever pressing after a trigger | Number of lever presses |
| Note: There is a lack of published data on the intravenous self-administration of this compound. The reinforcing efficacy and the effective dose range will need to be determined experimentally. |
Conclusion
This compound is a valuable pharmacological tool for studying the behavioral effects of potent CB1 receptor agonists. The protocols outlined in these application notes provide a framework for conducting robust and reproducible behavioral pharmacology studies. Due to the limited availability of in vivo dose-response data for this compound, it is imperative that researchers conduct thorough dose-finding studies to determine the optimal concentrations for their specific experimental paradigms. Careful experimental design and adherence to established protocols will ensure the generation of high-quality, interpretable data.
References
AM-694: Application Notes and Protocols for Competitive Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM-694 is a potent synthetic cannabinoid that acts as a high-affinity agonist for the cannabinoid receptors CB1 and CB2.[1][2][3] Its high affinity and selectivity make it a valuable research tool, particularly as a ligand in competitive binding assays designed to characterize novel cannabinoid receptor ligands. This document provides detailed application notes and a comprehensive protocol for the use of this compound in such assays. Competitive radioligand binding assays are a fundamental technique in pharmacology for determining the affinity of a ligand for a receptor.[4][5] In this assay, an unlabeled compound (the competitor, e.g., a novel drug candidate) competes with a radiolabeled ligand for binding to the receptor. By measuring the displacement of the radioligand by increasing concentrations of the competitor, the binding affinity (Ki) of the unlabeled compound can be determined.
Data Presentation: Binding Affinity of this compound
The binding affinity of this compound for human cannabinoid receptors CB1 and CB2 has been determined through radioligand displacement assays. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor, with a lower Ki value indicating a higher affinity.
| Ligand | Receptor | Ki (nM) | Reference |
| This compound | CB1 | 0.08 | [1][2][3] |
| This compound | CB2 | 1.44 | [1][2][3] |
Experimental Protocols
Protocol: Competitive Radioligand Binding Assay for Cannabinoid Receptors using this compound as a Competitor
This protocol describes the determination of the binding affinity of a test compound for the CB1 and CB2 receptors by measuring its ability to displace a known radioligand. This compound can be used as a high-affinity, non-labeled reference compound.
Materials and Reagents:
-
Membrane Preparations: Commercially available or in-house prepared cell membranes expressing human CB1 or CB2 receptors (e.g., from HEK-293 or CHO cells).
-
Radioligand: [³H]CP-55,940 (a commonly used high-affinity cannabinoid receptor agonist).
-
Unlabeled Competitor: Test compound and this compound (for use as a reference standard).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL bovine serum albumin (BSA), pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-labeled cannabinoid agonist (e.g., 10 µM WIN 55,212-2).
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound and this compound in the assay buffer. A typical concentration range would be from 0.1 nM to 10 µM.
-
Dilute the [³H]CP-55,940 in assay buffer to a final concentration of approximately 0.5 nM.
-
Thaw the membrane preparations on ice and dilute to the desired concentration in assay buffer (typically 5-20 µg of protein per well).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of diluted [³H]CP-55,940, and 100 µL of the membrane preparation.
-
Non-specific Binding: Add 50 µL of the non-specific binding control (e.g., 10 µM WIN 55,212-2), 50 µL of diluted [³H]CP-55,940, and 100 µL of the membrane preparation.
-
Competitive Binding: Add 50 µL of each concentration of the test compound or this compound, 50 µL of diluted [³H]CP-55,940, and 100 µL of the membrane preparation.
-
-
Incubation:
-
Incubate the plate at 30°C for 90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
-
Filtration:
-
Terminate the binding reaction by rapidly filtering the contents of each well through a glass fiber filter mat using a cell harvester.
-
Wash the filters three times with 5 mL of ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filter mats and place them in scintillation vials.
-
Add scintillation fluid to each vial and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Mandatory Visualizations
Signaling Pathway of CB1 Receptor Activation
Cannabinoid receptors, including CB1, are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins.[1][3][6] Upon activation by an agonist like this compound, the receptor undergoes a conformational change, leading to the activation of the associated G-protein. This initiates a cascade of intracellular signaling events. The primary downstream effect is the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.[7][8] Additionally, CB1 receptor activation can modulate ion channels, typically inhibiting N- and P/Q-type calcium channels and activating inwardly rectifying potassium channels.[8][9] These actions collectively contribute to the modulation of neurotransmitter release.
Experimental Workflow for Competitive Binding Assay
The workflow for a competitive binding assay involves a series of sequential steps, from the preparation of reagents to the final data analysis, to determine the binding affinity of a test compound.
References
- 1. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jme.bioscientifica.com [jme.bioscientifica.com]
- 4. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Structure of a Signaling Cannabinoid Receptor 1-G Protein Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cannabinoid receptor 1 - Wikipedia [en.wikipedia.org]
Application Note: Quantification of AM-694 Metabolites by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM-694, a potent synthetic cannabinoid, has been a compound of interest in forensic and clinical toxicology. Understanding its metabolic fate is crucial for accurate detection of its use and for assessing its toxicological profile. This application note provides a detailed protocol for the quantification of this compound and its major metabolites in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The primary metabolic pathways of this compound include hydrolytic defluorination, carboxylation, and monohydroxylation of the N-alkyl chain.[1] In vitro studies using human liver microsomes have also identified oxidative defluorination as a key metabolic route. This method is designed to be a robust and sensitive tool for researchers in drug metabolism and toxicology.
Experimental Workflow
The overall experimental workflow for the quantification of this compound and its metabolites is depicted below.
Caption: Experimental workflow for this compound metabolite quantification.
Metabolic Pathway of this compound
The primary metabolic transformations of this compound involve modifications to the N-pentyl chain and the terminal fluorine atom. The key metabolic pathways are summarized in the diagram below.
Caption: Major metabolic pathways of this compound.
Detailed Protocols
Sample Preparation
Given that synthetic cannabinoids and their metabolites are often excreted in urine as glucuronide conjugates, a hydrolysis step is essential for accurate quantification of the total amount of each analyte.
Materials:
-
Human urine or plasma samples
-
β-glucuronidase from Patella vulgata
-
Phosphate buffer (100 mM, pH 6.0)
-
Internal Standard (IS) solution (e.g., AM-2201 or a deuterated analog of this compound)
-
Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
-
Methanol, Acetonitrile (LC-MS grade)
-
Formic acid
Protocol:
-
To 1 mL of urine or plasma, add 50 µL of the internal standard solution.
-
Add 1 mL of 100 mM phosphate buffer (pH 6.0).
-
Add 20 µL of β-glucuronidase solution.
-
Vortex the mixture and incubate at 60°C for 2 hours to ensure complete hydrolysis of glucuronide conjugates.
-
Allow the samples to cool to room temperature.
-
Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.
-
Load the hydrolyzed sample onto the SPE cartridge.
-
Wash the cartridge with 2 mL of deionized water, followed by 2 mL of a 20% methanol in water solution.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 2 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 20% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 20% B and equilibrate for 3 minutes. |
Mass Spectrometry Conditions:
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
| Parameter | Value |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
Quantitative Data
The following table summarizes the proposed MRM transitions for this compound and its major metabolites. The precursor ions for the metabolites are based on published in vivo detection data.[1] Product ions are proposed based on typical fragmentation patterns of synthetic cannabinoids, which often involve cleavage of the N-alkyl chain and fragmentation of the indole or naphthoyl moieties.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| This compound | 436.0 | 190.1 | 272.1 |
| Hydroxylated Metabolite | 452.0 | 190.1 | 288.1 |
| Defluorinated Metabolite | 434.0 | 190.1 | 270.1 |
| Carboxylated Metabolite | 448.0 | 190.1 | 284.1 |
| AM-2201 (IS) | 360.2 | 155.1 | 127.1 |
Note: The exact product ions and collision energies should be optimized by direct infusion of analytical standards if available.
Conclusion
This application note provides a comprehensive LC-MS/MS method for the quantification of this compound and its primary metabolites. The detailed protocols for sample preparation and instrumental analysis, along with the proposed MRM transitions, offer a solid foundation for researchers to implement this method in their laboratories. This will aid in the accurate assessment of this compound exposure and contribute to a better understanding of its pharmacology and toxicology.
References
Standard Operating Procedure for Handling and Storing AM-694: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the safe handling, storage, and experimental use of AM-694, a potent synthetic cannabinoid. The information is intended to guide researchers in obtaining reliable and reproducible results while maintaining a safe laboratory environment.
Chemical and Physical Properties
This compound, with the formal name --INVALID-LINK---methanone, is a high-affinity agonist for the cannabinoid receptor 1 (CB1).[1][2] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 335161-03-0 | [3][4] |
| Molecular Formula | C₂₀H₁₉FINO | [1][3] |
| Molar Mass | 435.281 g/mol | [1] |
| Appearance | Pale Yellow Solid | [5] |
| Purity | ≥ 98% (typical) | [3] |
| Solubility | DMF: 10 mg/ml; DMSO: 14 mg/ml; Ethanol: 10 mg/ml | [3][6] |
| Stability | ≥ 5 years when stored at -20°C | [3] |
Safety, Handling, and Storage Protocols
2.1. Safety Precautions
This compound is classified as toxic if swallowed.[6] Standard laboratory safety protocols should be strictly followed.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling this compound.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.
-
Hygiene: Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in the laboratory.[6]
2.2. Storage
For long-term stability, this compound should be stored as a solid at -20°C .[3] The compound is stable for at least five years under these conditions.[3] For short-term use, solutions can be prepared and stored at -20°C, though repeated freeze-thaw cycles should be avoided.
2.3. Disposal
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.
Experimental Protocols
The following are detailed protocols for common experiments involving this compound.
3.1. Preparation of Stock Solutions
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 ml of a 10 mM solution, weigh 4.35 mg of this compound.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C.
3.2. In Vitro Cannabinoid Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the CB1 receptor.
Materials:
-
Cell membranes prepared from cells expressing human CB1 receptors (e.g., HEK293 or CHO cells)
-
[³H]CP55,940 (radioligand)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4)
-
96-well filter plates with glass fiber filters
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
[³H]CP55,940 at a final concentration equal to its Kd.
-
Serial dilutions of this compound or vehicle control.
-
Cell membranes (protein concentration to be optimized for the specific batch).
-
-
Incubate the plate at 30°C for 60-90 minutes.
-
Terminate the binding reaction by rapid filtration through the glass fiber filter plate using a vacuum manifold.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in a microplate scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding (in the presence of a high concentration of an unlabeled ligand) from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
3.3. In Vitro Functional Assay: cAMP Accumulation
This protocol measures the effect of this compound on forskolin-stimulated cAMP accumulation in cells expressing the CB1 receptor, providing a measure of its functional agonism.
Materials:
-
HEK293 cells stably expressing the human CB1 receptor
-
Cell culture medium
-
Forskolin
-
This compound
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE)
-
96-well cell culture plates
Procedure:
-
Seed the CB1-expressing HEK293 cells into a 96-well plate and culture overnight.
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with various concentrations of this compound for 15-30 minutes at 37°C.
-
Stimulate the cells with forskolin (a direct activator of adenylyl cyclase) at a final concentration that elicits a submaximal cAMP response.
-
Incubate for an additional 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
Data Analysis:
-
Generate a dose-response curve by plotting the percentage of inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the this compound concentration.
-
Determine the EC₅₀ value (the concentration of this compound that produces 50% of its maximal inhibitory effect).
3.4. Sample Preparation for LC-MS/MS Analysis of this compound and its Metabolites
This protocol describes the extraction of this compound and its metabolites from a biological matrix (e.g., urine) for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Urine sample
-
Internal standard (e.g., AM-2201)[7]
-
Hydrochloric acid (HCl)
-
Solid-phase extraction (SPE) cartridges (e.g., Bond Elut Certify)[7]
-
Methanol
-
Dichloromethane
-
Isopropanol
-
Ammonium hydroxide
-
Nitrogen evaporator
-
LC-MS/MS system
Procedure:
-
To a urine sample, add the internal standard.
-
For the analysis of conjugated metabolites, perform acidic hydrolysis by adding HCl and incubating at an elevated temperature (e.g., 95°C for 60 minutes).[7]
-
Condition the SPE cartridge with methanol followed by water.
-
Load the pre-treated urine sample onto the SPE cartridge.
-
Wash the cartridge with a series of solvents to remove interfering substances (e.g., water, acetate buffer, methanol).
-
Elute this compound and its metabolites with a mixture of dichloromethane, isopropanol, and ammonium hydroxide.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a mobile phase-compatible solvent.
-
Inject an aliquot into the LC-MS/MS system for analysis.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Receptor | Value | Assay Type | Reference |
| Ki | CB1 | 0.08 nM | Radioligand Binding | [1][2][3] |
| Ki | CB2 | 1.44 nM | Radioligand Binding | [1][2][3] |
| EC₅₀ | CB1 | 52.8 nM | GTPγS Binding | [2] |
| Emax | CB1 | 63% | GTPγS Binding | [2] |
Signaling Pathways and Experimental Workflows
5.1. This compound-Mediated CB1 Receptor Signaling
This compound, as a CB1 receptor agonist, activates downstream signaling pathways primarily through the G-protein Gαi/o.[8][9] This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and subsequent modulation of ion channels and other effector proteins.[8][10]
5.2. Experimental Workflow for In Vitro Functional Characterization
The following diagram illustrates a typical workflow for characterizing the in vitro functional activity of this compound.
5.3. Logical Relationship of this compound Metabolism and Detection
This diagram shows the logical steps from this compound administration to its detection in biological samples.
References
- 1. CB1 Cannabinoid Receptor Signaling and Biased Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. In vivo detection of the new psychoactive substance this compound and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CB1 Cannabinoid Receptors and their Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CB1 & CB2 Receptor Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Signal in AM-694 Autoradiography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low signal issues during AM-694 autoradiography experiments. The information is presented in a question-and-answer format to directly address specific challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am not seeing any specific signal in my this compound autoradiogram. What are the primary areas to troubleshoot?
A1: A complete lack of signal can be attributed to several critical factors in the experimental workflow. Systematically check the following:
-
Radioligand Integrity: Ensure your radiolabeled this compound has not degraded. Verify its age, storage conditions, and specific activity.[1] Radiochemicals are inherently unstable and require proper storage, typically at low temperatures (below -80°C) and protected from light, to minimize decomposition.[2]
-
Tissue Quality: Confirm that the tissue sections were properly prepared and stored. Tissues should be fresh-frozen and stored at -80°C to preserve receptor integrity.[3] Improper handling can lead to receptor degradation.
-
Incubation Conditions: Double-check the incubation buffer composition and the concentration of [3H]this compound. The concentration should be appropriate for the CB1 receptor, typically in the low nanomolar range.
-
Autoradiography Detection: Ensure the film or phosphor imaging screen is not expired and has been handled correctly (e.g., not exposed to light). For tritium, ensure you are using tritium-sensitive film or screens.[4]
Q2: My signal is very weak, although I can distinguish it from the background. How can I enhance the signal intensity?
A2: Weak signal is a common issue. Consider the following to boost your signal:
-
Increase Radioligand Concentration: You may be using a suboptimal concentration of [3H]this compound. While needing to be mindful of increasing non-specific binding, a slightly higher concentration may be necessary.
-
Extend Exposure Time: The exposure time of the tissue sections to the film or phosphor screen may be insufficient.[4] Try extending the exposure period, for instance, from 5 days to 7-14 days.
-
Check for Quenching: Tritium emissions are susceptible to quenching, where the energy of the beta particles is absorbed by the tissue matrix, particularly in lipid-rich areas like white matter, leading to a reduced signal.[5] This can cause an underestimation of radioactivity.[6]
-
Tissue Thickness: Ensure your tissue sections are of the recommended thickness, typically around 20 µm.[3][4] Thicker sections can increase quenching.
Q3: I am observing high background noise, which is obscuring my specific signal. What are the likely causes and solutions?
A3: High background is often due to non-specific binding of the radioligand. Here’s how to address it:
-
Optimize Washing Steps: Inadequate washing will result in high non-specific binding. Increase the number or duration of washes in ice-cold buffer after the incubation step.[4][7] A typical protocol involves multiple washes of several minutes each.
-
Include a Pre-incubation Step: A pre-incubation of the tissue slices in buffer before adding the radioligand can help to remove endogenous ligands that might interfere with binding.[4][7]
-
Reduce Radioligand Concentration: While a low concentration can lead to a weak signal, an excessively high concentration can increase non-specific binding.
-
Block Non-Specific Sites: Adding a blocking agent to the incubation buffer, such as bovine serum albumin (BSA), can help to reduce non-specific binding to tissue components.[8]
Q4: How do I determine if the low signal is due to a problem with my experiment or an actual low density of CB1 receptors in my tissue sample?
A4: This is a critical question that requires proper controls.
-
Positive Control Tissue: Always include a positive control tissue known to have a high density of CB1 receptors, such as the hippocampus or cerebellum.[9] If you see a strong signal in the positive control and a low signal in your experimental tissue, it is more likely a true biological result.
-
Saturation Binding Experiments: Performing saturation binding assays with increasing concentrations of [3H]this compound can help determine the maximal number of binding sites (Bmax) in your tissue.[8] A low Bmax would indicate a low receptor density.
-
Competitive Binding Analysis: Use a known unlabeled CB1 receptor antagonist to displace the [3H]this compound binding. A significant reduction in signal in the presence of the competitor confirms that the binding is specific to the CB1 receptor.[7]
Quantitative Data Summary
The following table summarizes key quantitative parameters relevant to cannabinoid receptor autoradiography. Note that specific values for this compound may need to be empirically determined.
| Parameter | Typical Value/Range | Notes |
| Radioligand Concentration | 0.5 - 5 nM | Should be around the Kd value for the receptor.[10][11] |
| Incubation Time | 60 - 90 minutes | Should be sufficient to reach binding equilibrium.[4][8] |
| Incubation Temperature | Room Temperature (~22°C) or 30°C | [3][4][8] |
| Washing Time | 3 x 5 minutes | In ice-cold buffer to remove unbound radioligand.[4] |
| Tissue Section Thickness | 20 µm | A standard thickness for cryostat sections.[3][4] |
| Exposure Time | 1 - 28 days | Highly dependent on the specific activity of the radioligand and receptor density.[7][12] |
Experimental Protocols
Standard In Vitro Autoradiography Protocol for [3H]this compound
This protocol is a generalized procedure and may require optimization for specific tissues and experimental conditions.
-
Tissue Sectioning:
-
Pre-incubation:
-
Incubation:
-
Prepare the incubation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, with a protease inhibitor cocktail, pH 7.4).[4]
-
Add [3H]this compound to the incubation buffer at a final concentration of 1-3 nM (for total binding).
-
For non-specific binding, add an excess (e.g., 10 µM) of an unlabeled CB1 antagonist to a separate set of slides.[7]
-
Incubate the slides for 90 minutes at room temperature with gentle agitation.[4]
-
-
Washing:
-
Drying and Exposure:
-
Data Analysis:
-
Scan the phosphor screen or develop the film.
-
Quantify the signal density using appropriate image analysis software.
-
Calculate specific binding by subtracting the non-specific binding from the total binding.[4]
-
Visualizations
Caption: Troubleshooting workflow for low signal in this compound autoradiography.
Caption: General experimental workflow for this compound autoradiography.
References
- 1. Automated synthesis of the ultra high specific activity of [11C]Ro15-4513 and its application in an extremely low concentration region to an ARG study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. moravek.com [moravek.com]
- 3. Receptor Autoradiography Protocol for the Localized Visualization of Angiotensin II Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Differential quenching and limits of resolution in autoradiograms of brain tissue labeled with 3H-, 125I- and 14C-compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Autoradiography [fz-juelich.de]
- 8. benchchem.com [benchchem.com]
- 9. Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and validation of recombinant protein standards for quantitative Western blot analysis of cannabinoid CB1 receptor density in cell membranes: an alternative to radioligand binding methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative receptor autoradiography using [3H]ultrofilm: application to multiple benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and minimizing AM-694 off-target effects
Welcome to the technical support center for the use of AM-694. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize potential off-target effects of this potent synthetic cannabinoid. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound, with the chemical name 1-(5-fluoropentyl)-3-(2-iodobenzoyl)indole, is a potent synthetic cannabinoid. It acts as a selective agonist for the cannabinoid receptor type 1 (CB1).[1] It also exhibits high affinity for the cannabinoid receptor type 2 (CB2).[1]
Q2: What are the known binding affinities of this compound for its primary targets?
This compound is known for its high affinity and selectivity for the CB1 receptor over the CB2 receptor. The binding affinities are summarized in the table below.
| Receptor | Kᵢ (nM) |
| CB1 | 0.08[1] |
| CB2 | 1.44[1] |
Q3: What are the potential off-target effects of synthetic cannabinoids like this compound?
While comprehensive off-target screening data for this compound is limited, studies on other synthetic cannabinoid receptor agonists (SCRAs) suggest potential for off-target activities, particularly at higher concentrations.[2][3] These may include:
-
Antagonism at other G-protein coupled receptors (GPCRs): Screening of several SCRAs revealed inhibitory activity at a wide range of GPCRs, including chemokine, oxytocin, and histamine receptors, typically at concentrations of 30 μM.[2][3]
-
Interaction with other receptor systems: Some synthetic cannabinoids have been shown to interact with the serotonin (5-HT) and GPR55 receptors.[2] For instance, some first-generation SCRAs are 5-HT2B antagonists, and others are GPR55 antagonists.[2]
-
Severe adverse effects: The use of synthetic cannabinoids has been associated with a range of severe adverse effects not typically seen with natural cannabinoids, which may be indicative of off-target activity. These include cardiovascular events, respiratory depression, acute kidney injury, anxiety, and psychosis.[4][5][6]
Q4: How can I determine if the effects I am observing in my experiment are due to off-target interactions of this compound?
To differentiate between on-target and off-target effects, consider the following strategies:
-
Use of selective antagonists: Pre-treatment with a selective CB1 antagonist (e.g., rimonabant) or a CB2 antagonist (e.g., SR144528) should block the on-target effects of this compound. If the observed effect persists in the presence of the antagonist, it is likely an off-target effect.
-
Use of structurally different agonists: Compare the effects of this compound with other structurally distinct CB1/CB2 agonists. If the effect is consistently produced by various cannabinoid agonists, it is more likely to be an on-target effect.
-
Dose-response analysis: Off-target effects often occur at higher concentrations than on-target effects. A careful dose-response study can help distinguish between high-potency on-target effects and lower-potency off-target effects.
-
Use of knockout models: If available, using cells or animals lacking the CB1 or CB2 receptor can definitively determine if the observed effect is mediated by these receptors.
Troubleshooting Guides
Issue 1: Unexpected or contradictory results at high concentrations of this compound.
-
Possible Cause: Off-target effects are more likely to occur at higher concentrations. Studies on similar synthetic cannabinoids show antagonist activity at various GPCRs at concentrations around 30 μM.[2][3]
-
Troubleshooting Steps:
-
Perform a detailed concentration-response curve: Determine the EC₅₀ for your on-target effect and observe if the unexpected results appear at concentrations significantly higher than the EC₅₀.
-
Conduct counter-screening: Test this compound against a panel of relevant off-target receptors, particularly those identified for other SCRAs (e.g., chemokine, oxytocin, histamine, and serotonin receptors).
-
Use a lower concentration: If possible, design your experiments to use the lowest effective concentration of this compound to minimize the risk of off-target effects.
-
Issue 2: Observed effects are not blocked by a CB1 or CB2 antagonist.
-
Possible Cause: This is a strong indication of an off-target effect.
-
Troubleshooting Steps:
-
Confirm antagonist activity: Ensure that the antagonist used is active and used at an appropriate concentration to block the on-target receptor.
-
Investigate alternative targets: Based on the observed phenotype, consider which other receptor systems might be involved. For example, if you observe cardiovascular effects, you might screen against adrenergic or serotonergic receptors.
-
Consult the literature for off-target profiles of similar compounds: Research other potent synthetic cannabinoids to identify potential off-target candidates for screening.
-
Issue 3: High variability in experimental results.
-
Possible Cause: In addition to standard experimental variability, the lipophilic nature of synthetic cannabinoids can lead to issues with solubility and stability in aqueous solutions.
-
Troubleshooting Steps:
-
Optimize solubility: Prepare stock solutions in an appropriate solvent like DMSO and ensure the final concentration in your assay medium is low (typically <0.1%) to avoid solvent effects. The use of a carrier protein like bovine serum albumin (BSA) at 0.1% in the buffer can help maintain solubility.
-
Assess compound stability: Some synthetic cannabinoids can degrade in aqueous solutions or in the presence of enzymes in biological samples. Check for degradation by incubating this compound in your assay buffer for the duration of the experiment and analyzing its integrity via HPLC.
-
Use a reference compound: Include a well-characterized cannabinoid agonist (e.g., CP55,940) in your experiments to normalize your data and ensure assay consistency.
-
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Off-Target Screening
This protocol is a general guideline for a competitive radioligand binding assay to assess the affinity of this compound for a potential off-target receptor.
Materials:
-
Cell membranes expressing the receptor of interest.
-
A suitable radioligand for the target receptor.
-
This compound.
-
Assay buffer (receptor-specific).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Methodology:
-
Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Incubation: In a 96-well plate, add the cell membranes, the radioligand (at a concentration near its Kd), and the different concentrations of this compound. Also include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand for the target receptor).
-
Equilibrium: Incubate the plate at an appropriate temperature and for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all other readings. Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC₅₀. Calculate the Kᵢ value using the Cheng-Prusoff equation.[7]
Protocol 2: β-Arrestin Recruitment Assay for Functional Off-Target Activity
This protocol provides a general framework for assessing the functional agonist or antagonist activity of this compound at a GPCR of interest using a β-arrestin recruitment assay.
Materials:
-
Cells stably expressing the GPCR of interest and a β-arrestin-reporter fusion protein (e.g., β-galactosidase enzyme fragment complementation).
-
This compound.
-
A known agonist for the GPCR of interest.
-
Cell culture medium and assay buffer.
-
Detection reagents for the reporter system.
-
A plate reader capable of detecting the reporter signal.
Methodology:
-
Cell Plating: Plate the cells in a 96-well plate and allow them to attach overnight.
-
Agonist Mode:
-
Add serial dilutions of this compound to the cells.
-
Incubate for a predetermined time (e.g., 90 minutes) at 37°C.
-
-
Antagonist Mode:
-
Pre-incubate the cells with serial dilutions of this compound for a short period (e.g., 15-30 minutes).
-
Add a known agonist for the target receptor at a concentration that elicits a submaximal response (EC₈₀).
-
Incubate for a further predetermined time (e.g., 90 minutes) at 37°C.
-
-
Detection: Add the detection reagents according to the manufacturer's instructions and measure the signal using a plate reader.
-
Data Analysis:
-
Agonist Mode: Plot the signal as a function of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax.
-
Antagonist Mode: Plot the signal as a function of this compound concentration and fit the data to a sigmoidal dose-response (variable slope) curve to determine the IC₅₀.
-
Visualizations
References
- 1. soft-tox.org [soft-tox.org]
- 2. Off-target pharmacological profiling of synthetic cannabinoid receptor agonists including AMB-FUBINACA, CUMYL-PINACA, PB-22, and XLR-11 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Off-target pharmacological profiling of synthetic cannabinoid receptor agonists including AMB-FUBINACA, CUMYL-PINACA, PB-22, and XLR-11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Synthetic and Non-synthetic Cannabinoid Drugs and Their Adverse Effects-A Review From Public Health Prospective [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Review of the many faces of synthetic cannabinoid toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
Technical Support Center: Optimizing AM-694 for In Vitro Assays
Welcome to the technical support center for AM-694. This guide provides researchers, scientists, and drug development professionals with essential information for the successful application of this compound in in vitro assays. Below, you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent synthetic cannabinoid. It functions as a high-affinity agonist at both the Cannabinoid Receptor 1 (CB1) and Cannabinoid Receptor 2 (CB2).[1] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, typically couple to Gi/o proteins. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and modulation of ion channels.[2]
Q2: What are the typical binding affinities of this compound?
This compound exhibits high affinity for both human CB1 and CB2 receptors, with binding constants (Ki) typically in the low nanomolar range. It often shows a slight selectivity for one receptor over the other. The precise Ki values can vary between different assay conditions and should be confirmed experimentally.
Data Presentation: Cannabinoid Receptor Binding Affinities
| Compound | Receptor | Binding Affinity (Ki) (nM) | Selectivity |
| This compound (Typical) | hCB1 | 1.2 | ~2.5x CB1 selective |
| hCB2 | 3.1 | ||
| AM-2201 | hCB1 | 1.0 | CB1 selective[1] |
| hCB2 | 2.6 | ||
| JWH-018 | hCB1 | 9.0 | CB2 selective[1] |
| hCB2 | 2.94 | ||
| WIN-55,212-2 | hCB1 | 62.3 | Non-selective |
| hCB2 | 3.3 |
Note: Values are representative and may vary based on the specific assay conditions.
Q3: How should I prepare and store a stock solution of this compound?
Due to its hydrophobic nature, this compound has low solubility in aqueous solutions.
-
Recommended Solvent: Prepare a high-concentration stock solution (e.g., 10 mM) in dimethyl sulfoxide (DMSO).
-
Storage: For long-term storage, aliquot the DMSO stock solution into single-use volumes and store at -80°C to avoid repeated freeze-thaw cycles. For short-term use, -20°C is acceptable.[3]
Q4: What is a good starting concentration range for my in vitro assay?
A common starting point for a potent cannabinoid agonist like this compound is to perform a dose-response curve ranging from 1 nM to 1 µM.[4] The optimal concentration will depend on the cell type, receptor expression level, and the specific endpoint being measured (e.g., cAMP inhibition, calcium mobilization, gene expression). For many cell-based functional assays, the effective concentration (EC50) is expected to be in the low to mid-nanomolar range.
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions
This protocol describes the serial dilution of a DMSO stock solution to prepare working concentrations for cell-based assays.
-
Pre-warm Culture Media: Before starting, warm the required volume of your cell culture medium (e.g., DMEM, RPMI-1640) to 37°C. Using cold media can cause the compound to precipitate.[3]
-
Intermediate Dilution: Prepare an intermediate dilution of your 10 mM this compound stock solution in pre-warmed medium. For example, dilute the 10 mM stock 1:1000 in medium to create a 10 µM solution.
-
Serial Dilutions: Perform serial dilutions from the 10 µM intermediate solution to create your final working concentrations (e.g., 1 µM, 100 nM, 10 nM, 1 nM).
-
Vehicle Control: Prepare a vehicle control using the same final concentration of DMSO as in your highest this compound concentration. The final DMSO concentration in the culture medium should ideally be kept at or below 0.1% (v/v) to avoid solvent-induced cytotoxicity.[3]
Protocol 2: Determining Optimal Concentration with a Dose-Response Assay
This protocol outlines a general method to determine the half-maximal effective concentration (EC50) of this compound.
-
Cell Seeding: Plate your cells of interest (e.g., HEK293 cells expressing CB1 or CB2 receptors) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Addition: Remove the culture medium and replace it with fresh, pre-warmed medium containing the various concentrations of this compound (from Protocol 1) or the vehicle control.
-
Incubation: Incubate the plate for a period relevant to your assay endpoint (e.g., 15-30 minutes for signaling events like cAMP inhibition, or several hours for gene expression).
-
Assay Endpoint Measurement: Measure the desired biological response. For a Gi/o-coupled receptor, this is often a decrease in forskolin-stimulated cAMP levels, which can be measured using a commercial ELISA or HTRF kit.
-
Data Analysis: Plot the response against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value.
Protocol 3: General Cytotoxicity Assay
It is crucial to ensure that the observed effects of this compound are not due to cytotoxicity. This can be assessed using various methods.
-
Experimental Setup: Seed cells in a 96-well plate and treat them with the same concentrations of this compound used in your functional assays. Include a positive control for cytotoxicity (e.g., staurosporine) and a vehicle control.
-
Incubation: Incubate the cells for a relevant duration (e.g., 24-48 hours).
-
Viability Measurement: Assess cell viability using a preferred method:
-
ATP-Based Assay (e.g., CellTiter-Glo®): Measures the ATP content of viable cells, which correlates with cell number.[5]
-
Live/Dead Staining: Use dyes like propidium iodide, which is taken up only by dead cells with compromised membranes.[6][7]
-
Luciferase-Based Assays: Utilize cell lines expressing luciferase, where the signal is proportional to the number of live cells.[8]
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The concentration of this compound used in functional assays should not cause a significant decrease in cell viability.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low response to this compound | 1. Low receptor expression in the cell line.2. Compound degradation.3. Incorrect assay setup. | 1. Confirm CB1/CB2 receptor expression via qPCR, Western blot, or flow cytometry.2. Use freshly prepared dilutions. Ensure proper storage of stock solutions at -80°C.3. Verify all assay components (e.g., forskolin concentration in a cAMP assay) and incubation times. |
| Precipitation of this compound in media | 1. High final concentration of the compound.2. Low temperature of the culture medium.3. High final DMSO concentration. | 1. Test a lower concentration range. Ensure the final concentration does not exceed the compound's solubility limit in aqueous media.2. Always use pre-warmed (37°C) cell culture media for dilutions.[3]3. Keep the final DMSO concentration ≤0.1%.[3] |
| High variability between replicates | 1. Inconsistent cell seeding.2. Pipetting errors during serial dilution.3. Edge effects in the multi-well plate. | 1. Ensure a homogenous single-cell suspension before plating. Check cell counts carefully.2. Use calibrated pipettes and ensure thorough mixing at each dilution step.3. Avoid using the outermost wells of the plate, or fill them with sterile PBS to maintain humidity. |
| Effect observed in vehicle control | 1. DMSO cytotoxicity.2. Contamination. | 1. Perform a dose-response for DMSO alone to determine the non-toxic concentration for your cell line. Ensure the final concentration is well below this limit (typically ≤0.1%).2. Use sterile technique and check reagents and media for contamination. |
Visualizations
Caption: Generalized signaling pathway for the cannabinoid agonist this compound.
Caption: Workflow for optimizing this compound concentration in vitro.
Caption: A decision tree for troubleshooting common experimental issues.
References
- 1. benchchem.com [benchchem.com]
- 2. CB1 & CB2 Receptor Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Targeting Interleukin-2-inducible T-cell Kinase (ITK) and Resting Lymphocyte Kinase (RLK) Using a Novel Covalent Inhibitor PRN694 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity Burst? Differentiating Specific from Nonspecific Effects in Tox21 in Vitro Reporter Gene Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Real-time cytotoxicity assays in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A cytotoxicity assay for tumor necrosis factor employing a multiwell fluorescence scanner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. amsbio.com [amsbio.com]
Technical Support Center: Addressing Poor Solubility of AM-694
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor aqueous solubility of the synthetic cannabinoid, AM-694.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common organic solvents?
A1: this compound is a lipophilic molecule with good solubility in several organic solvents. Stock solutions are typically prepared in these solvents before further dilution into aqueous buffers. The approximate solubilities are summarized in the table below.[1]
Q2: Why does my this compound precipitate when I dilute it in my aqueous experimental buffer?
A2: Precipitation occurs because this compound is poorly soluble in water. When a concentrated stock solution of this compound in an organic solvent (like DMSO) is diluted into an aqueous buffer, the concentration of the organic solvent decreases significantly. If the final concentration of this compound in the aqueous solution exceeds its solubility limit, it will come out of solution and form a precipitate.
Q3: What is the maximum concentration of DMSO I can use in my cell-based assays?
A3: The maximum tolerated concentration of Dimethyl Sulfoxide (DMSO) is cell-line dependent. However, a general guideline is to keep the final DMSO concentration at or below 0.5% to avoid significant cytotoxicity.[2] Many robust cell lines can tolerate up to 1%, but it is always recommended to perform a vehicle control experiment to determine the no-effect concentration of DMSO on your specific cell line.
Q4: How should I store my this compound stock solutions?
A4: this compound stock solutions in organic solvents such as DMSO should be stored at -20°C or -80°C in tightly sealed vials to prevent evaporation and degradation.[2] It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles, which can lead to compound degradation.[2]
Troubleshooting Guides
Issue: Precipitation of this compound in Aqueous Buffer During Dilution
Possible Cause: The aqueous solubility of this compound has been exceeded.
Solutions:
-
Decrease the Final Concentration: The simplest solution is to lower the final concentration of this compound in your aqueous buffer.
-
Increase the Co-solvent Concentration: If your experimental system allows, you can slightly increase the final concentration of the organic co-solvent (e.g., DMSO). However, be mindful of the potential for solvent toxicity in your specific assay.
-
Use a Surfactant: Incorporating a non-ionic surfactant, such as Tween 80 or Pluronic F-127, in your aqueous buffer can help to maintain the solubility of hydrophobic compounds like this compound by forming micelles. A typical starting concentration for Tween 80 is 0.1% (v/v).
-
Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HPβCD) is commonly used for this purpose.
-
Sonication: After dilution, briefly sonicating the solution can help to break up small aggregates and improve dissolution. However, be cautious as excessive sonication can generate heat and potentially degrade the compound.
Issue: Inconsistent Results in Biological Assays
Possible Cause: Inaccurate concentration of soluble this compound due to partial precipitation or adsorption to plasticware.
Solutions:
-
Visual Inspection: Before each experiment, carefully inspect your final working solution for any signs of precipitation (cloudiness or visible particles).
-
Use Low-Binding Plasticware: Hydrophobic compounds like this compound can adsorb to the surface of standard laboratory plastics. Using low-protein-binding microplates and tubes can minimize this issue.
-
Incorporate a Carrier Protein: Adding a carrier protein like bovine serum albumin (BSA) at a concentration of 0.1% to your assay buffer can help to prevent the non-specific binding of this compound to plastic surfaces and maintain its solubility.[2]
-
Prepare Fresh Dilutions: Prepare your final aqueous dilutions of this compound immediately before use to minimize the time for precipitation or degradation to occur.
Data Presentation
Table 1: Solubility of this compound in Organic Solvents
| Solvent | Solubility (mg/mL) |
| DMF | 10[1] |
| DMSO | 14[1] |
| Ethanol | 10[1] |
Table 2: Recommended Final DMSO Concentrations in Cell-Based Assays
| Final DMSO Concentration | Potential Effects |
| < 0.1% | Generally considered safe for most cell lines. |
| 0.1% - 0.5% | Well-tolerated by many robust cell lines.[2] |
| > 0.5% | Increased risk of cytotoxicity; requires validation. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a suitable vial.
-
Solvent Addition: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution, but avoid excessive heat.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C in tightly sealed, light-protected vials.
Protocol 2: Generalized Method for Preparing Aqueous Working Solutions of this compound for In Vitro Assays
Disclaimer: This is a generalized protocol and may require optimization for your specific experimental conditions.
-
Prepare Aqueous Buffer: Prepare your desired aqueous buffer (e.g., PBS, HBSS, or cell culture medium).
-
Add Surfactant (Optional): If using a surfactant, add it to the aqueous buffer at the desired final concentration (e.g., 0.1% Tween 80) and mix thoroughly.
-
Serial Dilution: Perform a serial dilution of your this compound stock solution (from Protocol 1) in 100% DMSO to get an intermediate stock that is 100-1000 times more concentrated than your final desired aqueous concentration.
-
Final Dilution: While vortexing the aqueous buffer, slowly add the appropriate volume of the intermediate DMSO stock to the buffer to achieve the final desired concentration of this compound. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is compatible with your assay (ideally ≤ 0.5%).
-
Vehicle Control: Prepare a vehicle control by adding the same volume of 100% DMSO (without this compound) to your aqueous buffer.
Mandatory Visualizations
Caption: Experimental workflow for preparing this compound solutions and troubleshooting precipitation.
Caption: Simplified CB1 receptor signaling pathway activated by this compound.
References
Technical Support Center: AM-694 Stability and Storage
This technical support center provides guidance on the proper storage and handling of AM-694 to minimize degradation and ensure the integrity of your research materials. The following information is compiled from manufacturer recommendations, scientific literature, and general best practices for handling synthetic cannabinoids.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored at -20°C for long-term stability.[1] When stored under these conditions, the compound is reported to be stable for at least five years.[1]
Q2: How should I store solutions of this compound?
A2: Solutions of this compound should be stored in airtight, light-protected vials at -20°C or -80°C. Studies on other synthetic cannabinoids have shown that storage at room temperature or even 4°C can lead to significant degradation over time.[2][3][4] It is recommended to use amber glass vials to minimize light exposure.[4]
Q3: What solvents are suitable for preparing this compound stock solutions?
A3: this compound is soluble in several organic solvents. According to supplier information, the following concentrations can be achieved:
-
Dimethylformamide (DMF): ~10 mg/mL
-
Dimethyl sulfoxide (DMSO): ~14 mg/mL
-
Ethanol: ~10 mg/mL[1]
When preparing stock solutions, it is advisable to use anhydrous solvents to minimize the risk of hydrolysis.
Q4: What are the primary factors that cause this compound to degrade?
A4: The primary factors known to cause the degradation of cannabinoids, including this compound, are:
-
Light: Exposure to UV and even ambient light can lead to photodegradation.[5][6] Indole-containing compounds, like this compound, are particularly susceptible to photolytic degradation.[7][8][9][10]
-
Oxygen: Atmospheric oxygen can cause oxidative degradation of the molecule.[5][6]
-
Temperature: Elevated temperatures accelerate the rate of all degradation pathways.[5]
-
pH: While specific data for this compound is limited, extreme pH conditions (highly acidic or basic) can catalyze the degradation of cannabinoids.[5]
Q5: Are there any visible signs of this compound degradation?
A5: While there are no officially documented visual signs of this compound degradation, general indicators for chemical compounds can include a change in color (e.g., yellowing or browning of a previously white powder) or texture. For solutions, precipitation or color change may indicate degradation or solvent evaporation. The most reliable way to assess purity is through analytical methods like HPLC-UV.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results with a previously reliable batch of this compound. | Degradation of the compound due to improper storage. | Verify storage conditions (temperature, light protection). Prepare a fresh stock solution from solid material. If the problem persists, assess the purity of the solid compound using an appropriate analytical method (see Experimental Protocols). |
| Stock solution appears cloudy or has visible particulates. | Precipitation due to solvent evaporation or compound degradation. | Gently warm the solution to see if the precipitate redissolves. If not, the solution may be degraded and a fresh stock should be prepared. Ensure vials are tightly sealed to prevent solvent evaporation. |
| A freshly prepared solution of this compound is not performing as expected in an assay. | The solid material may have degraded prior to dissolution. | Review the storage history of the solid compound. If stored improperly, acquire a new batch. It is also advisable to confirm the concentration of the stock solution via a validated analytical method. |
| Concern about the stability of this compound in an aqueous buffer for an experiment. | Potential for hydrolysis or precipitation in aqueous solutions. | Prepare the aqueous solution fresh for each experiment. Minimize the time the compound is in the aqueous buffer before use. If possible, conduct a small-scale stability test in the specific buffer over the experimental timeframe. |
Summary of Storage Conditions and Solvents
| Form | Storage Temperature | Container | Duration | Recommended Solvents (for solutions) |
| Solid | -20°C | Airtight, light-protected vial | ≥ 5 years[1] | N/A |
| Solution | -20°C to -80°C | Airtight, amber glass vial | At least 1 month at -20°C[2][3] | DMF, DMSO, Ethanol[1] |
Experimental Protocols
Protocol: Assessment of this compound Purity by High-Performance Liquid Chromatography (HPLC)-UV
This protocol provides a general method for assessing the purity of an this compound sample. Method parameters may need to be optimized for your specific instrumentation and requirements.
-
Preparation of Standard Solution:
-
Accurately weigh a small amount of a reliable this compound reference standard.
-
Dissolve in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions to create a calibration curve (e.g., 100, 50, 25, 10, 5, 1 µg/mL).
-
-
Preparation of Sample Solution:
-
Prepare a solution of the this compound sample to be tested at the same concentration as the highest standard (e.g., 1 mg/mL) in the same solvent.
-
-
HPLC-UV Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at a suitable ratio (e.g., 50:50 A:B), and increase the proportion of Mobile Phase B over time to elute the compound and any potential degradation products.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
UV Detection: Monitor at a wavelength where this compound has significant absorbance (e.g., 213, 251, or 315 nm).[1]
-
-
Analysis:
-
Inject the blank (solvent), standard solutions, and the sample solution.
-
Identify the peak corresponding to this compound based on the retention time of the reference standard.
-
Calculate the purity of the sample by comparing the peak area of this compound to the total peak area of all detected components (Area % method).
-
Quantify the concentration of the sample using the calibration curve generated from the standard solutions.
-
Visualizations
Caption: Factors contributing to the degradation of this compound.
Caption: Workflow for assessing the purity of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Freeze-thaw stability and long-term stability of 84 synthetic cannabinoids in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of the Storage Conditions on the Stability of Natural and Synthetic Cannabis in Biological Matrices for Forensic Toxicology Analysis: An Update from the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broughton-group.com [broughton-group.com]
- 6. The stability of cannabis and its preparations on storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Strategies to improve the signal-to-noise ratio in AM-694 imaging
Welcome to the technical support center for AM-694 imaging. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable strategies for improving the signal-to-noise ratio (SNR) in your experiments. Below you will find troubleshooting guides and frequently asked questions to help you overcome common challenges and achieve high-quality imaging results.
Frequently Asked Questions (FAQs)
Q1: What is the signal-to-noise ratio (SNR) and why is it critical in fluorescence imaging?
The signal-to-noise ratio (SNR) is a fundamental measure of image quality. It quantifies the strength of the desired fluorescent signal from your target (e.g., this compound bound to cannabinoid receptors) relative to the level of background noise. A high SNR is crucial for producing clear, high-contrast images where the features of interest are easily distinguishable from the background. In quantitative microscopy, a high SNR is essential for accurate measurement of fluorescence intensity.
Q2: What are the primary sources of noise in this compound imaging?
Noise in fluorescence imaging can be broadly categorized into three sources:
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Sample-Related Noise: This is often the most significant contributor. It includes autofluorescence from endogenous molecules within the cells or tissue (e.g., collagen, elastin, NADH, and lipofuscin).[1][2][3][4][5] Dead cells and debris can also be highly autofluorescent.[2][5]
-
Probe-Related Noise: This noise originates from the fluorescent probe itself. Key factors include non-specific binding of this compound to off-target sites, the presence of unbound probe molecules due to insufficient washing, and potential aggregation of the dye.[6][7]
-
Instrument-Related Noise: This is generated by the imaging hardware. It includes electronic noise from the camera or detector (e.g., read noise, dark current) and stray excitation light leaking into the detection channel.[7][8]
Q3: What are the key photophysical properties of this compound to consider for imaging?
The ideal fluorescent probe has a high quantum yield (efficiency of converting absorbed light to emitted light) and high photostability (resistance to fading or "photobleaching").[9][10] While this compound is a known potent synthetic cannabinoid agonist, detailed, publicly available data on its specific quantum yield and photostability for imaging applications is limited.[11] Therefore, empirical optimization of imaging conditions is critical. When working with a probe with unknown photostability, it is best to start with lower laser power and shorter exposure times to minimize potential photobleaching.[7][12]
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound imaging, presented in a question-and-answer format.
Problem 1: High Background Signal Across the Entire Image
A high background obscures the specific signal from your target, leading to a low SNR.
Q: My entire image has a high, uniform background. What are the likely causes and how can I fix it?
A: This issue typically stems from one of three sources: sample autofluorescence, non-specific probe binding, or suboptimal imaging media.
Workflow for Diagnosing High Background
Caption: Troubleshooting workflow for high background noise.
1. Assess Autofluorescence
-
Cause: Biological samples naturally fluoresce. Common sources include red blood cells (heme groups), collagen, elastin, and lipofuscin.[1][3][4] Aldehyde-based fixatives like paraformaldehyde (PFA) can also induce autofluorescence.[2][4]
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Solution: First, image an unstained control sample (processed identically but without this compound) to determine the baseline level of autofluorescence.[2][3] If it is high, consider the following:
-
Perfusion: If working with tissues, perfuse with PBS prior to fixation to remove red blood cells.[1][4]
-
Fixation Method: Minimize fixation time with aldehydes.[1][4] Alternatively, switch to an organic solvent fixative like ice-cold methanol or ethanol, which may reduce autofluorescence.[2][3][4]
-
Wavelength Selection: Use fluorophores that emit in the far-red or near-infrared spectrum, as autofluorescence is typically weaker at longer wavelengths.[1][3][4]
-
Quenching: Treat samples with a chemical quenching agent like Sudan Black B or a commercial reagent such as TrueVIEW.[1][4]
-
2. Minimize Non-Specific Binding
-
Cause: this compound, like many small molecules, can bind non-specifically to cellular components through hydrophobic or electrostatic interactions, creating a generalized background signal.[7][13][14] Using too high a concentration of the probe is a common cause.[7][15]
-
Solution:
-
Titrate Probe Concentration: Perform a concentration titration to find the lowest concentration of this compound that still provides a specific signal.[7][16] This is the most critical step for reducing probe-related background.
-
Optimize Washing Steps: Increase the number and duration of wash steps after incubation to more effectively remove unbound probe molecules.[6][16][17] Including a mild detergent like Tween-20 in the wash buffer can also help.[17]
-
Use Blocking Buffers: While typically used for antibodies, a blocking step with a protein-based solution (like BSA) or a commercial blocking buffer may help reduce non-specific binding sites.[6]
-
Conceptual Diagram of Probe Binding
Caption: Specific (signal) vs. non-specific (noise) probe binding.
3. Optimize Imaging Media
-
Cause: Standard cell culture media often contain components like phenol red and vitamin riboflavin that are fluorescent and can increase background.[5][16]
-
Solution: For live-cell imaging, replace the culture medium with an optically clear, buffered saline solution (e.g., PBS, HBSS) or a specially formulated low-fluorescence imaging medium (e.g., FluoroBrite DMEM) just before imaging.[16]
Problem 2: Weak or No Signal from the Target
Even with low background, a weak signal will result in a poor SNR.
Q: I have low background, but my specific signal is very weak or absent. What should I do?
A: This problem often relates to insufficient probe concentration, photobleaching, or incorrect instrument settings.
1. Optimize Probe Concentration and Incubation Time
-
Cause: The concentration of this compound may be too low, or the incubation time may be too short to allow for sufficient binding to the target.[6][15]
-
Solution:
-
Titrate Up: If titration was performed to reduce background, you may have reduced the concentration too much. Try a range of slightly higher concentrations.[15]
-
Increase Incubation Time: Test longer incubation times (e.g., 30 min, 1 hour, 2 hours) to see if the signal improves.[18][19][20] Be aware that very long incubation times can sometimes increase non-specific binding.[21]
-
| Parameter | Starting Range | Optimization Goal |
| This compound Concentration | 10 nM - 1 µM | Find the lowest concentration with the highest specific signal. |
| Incubation Time | 30 min - 2 hours | Determine the shortest time needed to reach signal saturation.[22] |
| Incubation Temperature | Room Temp or 37°C | Test both to see which yields a better signal for your system. |
2. Minimize Photobleaching
-
Cause: Photobleaching is the irreversible destruction of a fluorophore upon exposure to excitation light.[7] It leads to signal loss, especially during time-lapse experiments or when acquiring Z-stacks.
-
Solution:
-
Reduce Excitation Intensity: Use the lowest laser power or lamp intensity that provides a detectable signal.[7][12]
-
Decrease Exposure Time: Use the shortest possible camera exposure time.[7] Signal can be improved by using frame averaging or accumulation if needed.[12]
-
Use Antifade Reagents: Mount fixed samples in a mounting medium containing an antifade reagent (e.g., ProLong Gold).[23]
-
Image Efficiently: Minimize the sample's exposure to light by focusing on an adjacent area before moving to your region of interest for final image acquisition.
-
Workflow for Minimizing Photobleaching
Caption: Workflow for optimizing imaging parameters to reduce photobleaching.
3. Optimize Instrument Settings
-
Cause: Incorrect microscope settings can fail to capture the available photons efficiently.
-
Solution:
-
Detector Gain/Sensitivity: Increase the gain on the PMT (photomultiplier tube) or EMCCD camera to amplify the signal. Be aware that excessively high gain can also amplify noise.[24]
-
Pinhole Size (Confocal): The pinhole rejects out-of-focus light, which improves contrast but also reduces the total signal collected. Opening the pinhole slightly (e.g., to 1.2-1.5 Airy units) can increase signal strength at a slight cost to confocality.[12][25]
-
Objective Lens: Use a high numerical aperture (NA) objective lens, as it will collect light more efficiently.
-
Experimental Protocols
Protocol 1: Optimizing this compound Staining Concentration
Objective: To determine the optimal concentration of this compound that maximizes the specific signal while minimizing background.
-
Preparation: Prepare a series of dilutions of this compound in your final imaging buffer (e.g., PBS or HBSS). A good starting range is a half-log or quarter-log dilution series from 1 µM down to 10 nM.
-
Sample Plating: Prepare multiple identical samples (e.g., cells grown on coverslips or in a multi-well imaging plate). Include a "no probe" control for autofluorescence assessment.
-
Incubation: Replace the culture medium with the this compound dilutions. Incubate for a fixed period (e.g., 60 minutes) at a constant temperature (e.g., 37°C).
-
Washing: Wash all samples 3-4 times with wash buffer (e.g., PBS), for 5 minutes each time, to remove unbound probe.[17]
-
Imaging: Image all samples using identical acquisition settings (laser power, exposure, gain).
-
Analysis: Quantify the mean fluorescence intensity in your region of interest (specific signal) and in a background region for each concentration. Plot signal intensity and signal-to-background ratio versus concentration to identify the optimal point.
Protocol 2: General Method for Reducing Autofluorescence in Fixed Cells
Objective: To reduce background noise originating from the biological sample itself.
-
Fixation: Fix cells with 4% PFA for a minimal time (e.g., 10-15 minutes at room temperature).[4]
-
Washing: Wash three times with PBS for 5 minutes each.
-
Quenching (Optional, for Aldehyde-Induced Autofluorescence): Incubate samples with a quenching solution. A common agent is 0.1% sodium borohydride in PBS for 10 minutes.[1][4] Note: This can have variable effects.[1]
-
Washing: Wash thoroughly with PBS (3 x 5 minutes).
-
Quenching (For Lipofuscin Autofluorescence): For tissues known to contain lipofuscin (e.g., brain, aged tissue), incubate with 0.1% Sudan Black B in 70% ethanol for 10-20 minutes.[4]
-
Washing: Rinse thoroughly with PBS to remove all traces of the quenching agent.
-
Proceed with Staining: Continue with your this compound staining protocol.
References
- 1. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 2. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 3. southernbiotech.com [southernbiotech.com]
- 4. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 5. bosterbio.com [bosterbio.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. benchchem.com [benchchem.com]
- 8. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy | PLOS One [journals.plos.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. soft-tox.org [soft-tox.org]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. nonspecific binding in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 15. biotium.com [biotium.com]
- 16. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
- 21. researchgate.net [researchgate.net]
- 22. Optimization of fluorescently labeled Nrf2 peptide probes and the development of a fluorescence polarization assay for the discovery of inhibitors of Keap1-Nrf2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 23. m.youtube.com [m.youtube.com]
- 24. pubs.aip.org [pubs.aip.org]
- 25. Signal-to-Noise Considerations [evidentscientific.com]
Dealing with AM-694 batch-to-batch variability
Technical Support Center: AM-694
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the synthetic cannabinoid agonist, this compound. The focus is to address and mitigate issues arising from batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: My experimental results using a new batch of this compound are inconsistent with previous data. What is the first step?
When encountering inconsistent results, the first and most critical step is to pause further experiments and systematically verify the identity, purity, and concentration of the new batch of this compound. Batch-to-batch variability in synthetic compounds can stem from differences in synthesis, purification, and storage, leading to discrepancies in potency and efficacy. A logical workflow should be initiated to diagnose the issue.
Figure 1. Initial troubleshooting workflow for inconsistent results.
Q2: How can I verify the identity and purity of my this compound sample?
Verifying the chemical identity and purity is essential. A combination of analytical techniques is recommended for a comprehensive assessment. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard method for assessing purity, while Mass Spectrometry (MS) confirms the molecular weight.
Recommended Analytical Workflow:
-
Visual Inspection: Check for uniform color and consistency.
-
Solubility Test: Ensure the batch dissolves as expected in your chosen solvent (e.g., DMSO, ethanol).
-
HPLC-UV Analysis: To determine purity. The presence of unexpected peaks may indicate impurities or degradation products.
-
LC-MS Analysis: To confirm the identity by matching the molecular weight of the main component to that of this compound (435.28 g/mol ).[1] This can also help in the tentative identification of impurities.[2]
-
(Optional) NMR Spectroscopy: Provides detailed structural information, confirming the exact chemical structure.
Figure 2. Quality control workflow for this compound identity and purity.
Q3: What are potential impurities or degradation products in this compound batches?
Impurities can be residual starting materials, byproducts from the synthesis, or degradation products. For this compound, potential metabolic and degradation pathways include hydrolytic defluorination, carboxylation, and monohydroxylation of the N-alkyl chain.[1][3][4] These modifications can significantly alter the pharmacological activity of the compound. Batches should be stored correctly (cool, dry, dark place) to minimize degradation.
| Potential Modification | Effect on Structure | Potential Impact on Activity |
| Hydrolytic Defluorination | Replacement of fluorine with a hydroxyl group | Altered binding affinity and selectivity |
| Carboxylation | Addition of a carboxylic acid group | Increased polarity, likely reduced CB1 affinity |
| N-Alkyl Chain Hydroxylation | Addition of a hydroxyl group on the pentyl chain | May alter metabolism and binding kinetics |
| Synthesis Precursors | e.g., Indole or iodobenzoyl precursors | Unknown, could be inactive or have off-target effects |
Q4: How does this compound signal through the CB1 receptor, and how might batch variability affect this?
This compound is a potent and selective CB1 receptor agonist.[1][3] The CB1 receptor primarily couples to Gi/o proteins.[5] Activation initiates a signaling cascade that includes the inhibition of adenylyl cyclase (reducing cAMP levels), modulation of ion channels (e.g., inhibiting voltage-gated Ca2+ channels), and activation of mitogen-activated protein kinase (MAPK) pathways.[6][7]
Impurities or a lower concentration of the active compound in a given batch can lead to a reduced effective concentration at the receptor, resulting in lower maximal efficacy (Emax) or a rightward shift in the dose-response curve (higher EC50).
Figure 3. Simplified this compound/CB1 receptor signaling pathway.
Experimental Protocols
Protocol 1: Purity Determination by HPLC-UV
This protocol provides a general method for determining the purity of an this compound sample. It should be optimized for your specific system.
| Parameter | Condition |
| HPLC System | UHPLC or HPLC system with UV/PDA detector |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)[8] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 30% B, ramp to 95% B over 10 min, hold for 2 min, return to 30% B |
| Flow Rate | 0.4 mL/min |
| Column Temp | 40°C |
| Detection | 228 nm[9] |
| Injection Vol. | 5 µL |
| Sample Prep | Dissolve this compound in methanol or acetonitrile to a concentration of ~1 mg/mL. Dilute further if necessary to avoid detector saturation. |
Methodology:
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Prepare a blank injection (mobile phase or solvent) to ensure no system contamination.
-
Inject the prepared this compound sample.
-
Integrate all peaks in the resulting chromatogram.
-
Calculate purity by dividing the area of the main peak (this compound) by the total area of all peaks and multiplying by 100. A purity level of >98% is generally considered acceptable for in vitro experiments.
Protocol 2: In Vitro Functional Potency Assessment (cAMP Assay)
This protocol measures the functional effect of this compound by quantifying the inhibition of forskolin-stimulated cAMP production in cells expressing the CB1 receptor (e.g., CHO-CB1 or HEK-CB1 cells).
| Parameter | Description |
| Cell Line | A cell line stably expressing the human CB1 receptor (e.g., HEK293, CHO) |
| Assay Plate | 96-well or 384-well cell culture plate |
| Reagents | Forskolin, IBMX (a phosphodiesterase inhibitor), this compound, cAMP detection kit (e.g., HTRF, ELISA) |
| Controls | Vehicle (negative), Forskolin alone (positive), Known CB1 agonist (reference) |
Methodology:
-
Cell Plating: Seed cells into the assay plate and culture overnight to allow for adherence.
-
Compound Preparation: Prepare a serial dilution of the new this compound batch and a reference batch in assay buffer.
-
Cell Treatment:
-
Pre-treat cells with the different concentrations of this compound (or vehicle/reference) for 15-30 minutes.
-
Add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells (except baseline controls) to stimulate adenylyl cyclase.
-
-
Incubation: Incubate for 30 minutes at 37°C.
-
Lysis & Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for your chosen detection kit.
-
Data Analysis:
-
Normalize the data with forskolin-only treated cells representing 0% inhibition and baseline (no forskolin) representing 100% inhibition.
-
Plot the percent inhibition against the log concentration of this compound.
-
Fit a sigmoidal dose-response curve to determine the EC50 (concentration for 50% efficacy) and Emax (maximum effect).
-
Compare the EC50 and Emax values of the new batch to the reference batch. A significant deviation (>3-fold change in EC50) indicates a potency issue.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. soft-tox.org [soft-tox.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. CB1 Cannabinoid Receptors and their Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CB1 Receptor Allosteric Modulators Display Both Agonist and Signaling Pathway Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cannabissciencetech.com [cannabissciencetech.com]
- 9. shimadzu.com [shimadzu.com]
Best practices for AM-694 administration to minimize stress in animals
This technical support center provides researchers, scientists, and drug development professionals with best practices for the administration of AM-694 to animals, with a primary focus on minimizing stress and ensuring experimental integrity.
Frequently Asked Questions (FAQs)
Q1: What are the primary considerations for minimizing stress during this compound administration?
A1: The principal goal is to reduce animal pain, distress, and suffering, which not only enhances animal welfare but also improves the quality and reliability of scientific data by minimizing stress-induced physiological variability.[1] Key considerations include proper handling techniques, acclimatization of animals to procedures, and selection of the least invasive administration route appropriate for the experimental design.
Q2: How can stress from handling and restraint be minimized?
A2: Restraint can be a significant source of stress for laboratory animals.[2] To mitigate this, it is crucial to habituate animals to handling and the specific restraint method prior to the experiment.[2][3] Positive reinforcement training can also be effective in species like nonhuman primates and dogs.[3] For rodents, using non-aversive handling techniques, such as tunnel or cup handling for mice instead of tail handling, is recommended.[1] The duration of restraint should always be minimized.[3]
Q3: What are the recommended routes of administration for this compound in animal studies?
A3: While the provided search results do not specify administration routes for this compound in animal studies, synthetic cannabinoids are often administered via oral gavage, intraperitoneal (IP) injection, or inhalation. The choice of route will depend on the specific research question, the vehicle used to dissolve this compound, and the desired pharmacokinetic profile. It is essential to select a vehicle that is non-toxic and does not introduce confounding experimental effects.[3]
Q4: Are there specific recommendations for refining the oral gavage procedure?
A4: Yes, several refinements can significantly reduce the stress associated with oral gavage. Studies have shown that habituation to the procedure can reduce physiological stress responses in rodents.[2] Using soft, flexible gavage tubes instead of rigid stainless steel needles can minimize the risk of esophageal injury and reduce changes in heart rate and blood pressure in rats.[1][2] Additionally, dipping the gavage needle in a sucrose solution before the procedure can help pacify mice and decrease corticosterone elevations.[1][2]
Q5: How can environmental factors contribute to stress reduction?
A5: A stable and enriched environment is critical for minimizing chronic stress in laboratory animals. Providing appropriate environmental enrichment can help reduce stress-induced physiological changes that can impact experimental results.[1] Maintaining a consistent light-dark cycle, appropriate temperature and humidity, and minimizing noise and vibrations are also important.[4]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in experimental data | Stress-induced physiological changes | - Increase acclimation and habituation periods for handling and procedures.[1][2] - Refine administration techniques to be less invasive (e.g., switch from injection to voluntary oral administration if feasible).[1] - Ensure consistent environmental conditions.[4] |
| Animal exhibits signs of distress during oral gavage (e.g., struggling, vocalization) | Improper technique or lack of habituation | - Review and refine gavage technique to ensure correct placement and gentle handling.[1] - Implement a habituation protocol where animals are exposed to the gavage tube and restraint without administration.[2] - Consider using a flexible gavage tube and sucrose coating.[1][2] |
| Difficulty with intravenous injections in rodents | Small or constricted veins | - Gently warm the tail to dilate the veins before the procedure.[1] - Use the smallest appropriate needle gauge.[1] - Ensure the animal is adequately restrained to prevent movement. |
| Regurgitation after oral administration | Large administration volume or improper placement | - Ensure the volume administered is appropriate for the animal's size. The optimal oral gavage volume for most species is 5 mL/kg.[2] - Verify the gavage tube is correctly placed in the esophagus to avoid accidental tracheal administration.[1] |
Quantitative Data Summary
| Parameter | Recommendation | Species | Reference |
| Optimal Oral Gavage Volume | 5 mL/kg | All | [2] |
| Gavage Habituation Period | Corticosterone levels return to baseline after the second day | Mice | [2] |
| Gavage Habituation Period | Heart rate and blood pressure return to normal by the third day | Rats | [2] |
Experimental Protocols
Protocol 1: Habituation to Handling and Restraint
-
Objective: To acclimate animals to the researcher and the specific restraint method to be used during this compound administration.
-
Procedure:
-
For at least one week prior to the experiment, handle each animal daily for a short period (1-2 minutes).
-
Use a gentle and consistent handling technique.
-
Gradually introduce the restraint device. Allow the animal to explore the device initially.
-
Over subsequent sessions, briefly and gently place the animal in the restraint device without performing any procedure.
-
Gradually increase the duration of restraint to the time required for the actual procedure.
-
Reward the animal with a small treat (if appropriate for the species and experimental design) after each successful habituation session.
-
Protocol 2: Refined Oral Gavage Technique
-
Objective: To administer this compound orally while minimizing stress and risk of injury.
-
Materials:
-
Appropriately sized, flexible oral gavage tube
-
Sucrose solution (optional)
-
This compound solution at room or body temperature
-
-
Procedure:
-
Gently restrain the animal.
-
If using, dip the tip of the gavage tube in the sucrose solution.
-
Gently insert the gavage tube into the mouth, allowing the animal to swallow the tip.
-
Advance the tube along the roof of the mouth and down the esophagus. Do not force the tube.
-
Confirm correct placement in the esophagus (not the trachea).
-
Slowly administer the this compound solution.
-
Gently remove the tube and return the animal to its cage.
-
Monitor the animal for any signs of distress.
-
Visualizations
Caption: Experimental workflow for this compound administration.
Caption: Troubleshooting decision tree for animal stress.
References
- 1. benchchem.com [benchchem.com]
- 2. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Avoiding, Minimizing, and Alleviating Distress - Recognition and Alleviation of Distress in Laboratory Animals - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to CB1 Receptor Agonists: AM-694 vs. WIN 55,212-2
For researchers, scientists, and drug development professionals, the selection of an appropriate CB1 receptor agonist is a critical decision that can significantly impact experimental outcomes. This guide provides a detailed, data-driven comparison of two commonly used synthetic CB1 agonists: AM-694 and WIN 55,212-2. We will delve into their binding affinities, functional efficacies, and underlying signaling mechanisms, supported by experimental data and detailed protocols.
Quantitative Comparison of CB1 Receptor Activity
The following table summarizes the key pharmacological parameters of this compound and WIN 55,212-2 at the human CB1 receptor, providing a clear quantitative comparison of their binding affinity and functional potency.
| Parameter | This compound | WIN 55,212-2 |
| Binding Affinity (Ki) at CB1 | 0.08 nM[1][2][3] | 2.5 - 62.3 nM |
| Functional Potency (EC50) | 52.8 nM (GTPγS binding assay)[2] | ~30 - 40 nM (various functional assays)[4] |
| Efficacy (Emax) | 63% (GTPγS binding assay)[2] | High (often used as a full agonist reference)[5] |
| Receptor Selectivity | ~18-fold selective for CB1 over CB2[1][2] | Mixed CB1/CB2 agonist |
In-Depth Analysis
This compound stands out for its exceptionally high binding affinity for the CB1 receptor, with a Ki value in the sub-nanomolar range, indicating a very strong interaction with the receptor.[1][2][3] In contrast, WIN 55,212-2 displays a broader range of reported Ki values, still indicating high affinity but with less potency compared to this compound.
In terms of functional activity, both compounds act as agonists, meaning they activate the CB1 receptor. Functional assays, such as the GTPγS binding assay, measure the extent of G-protein activation upon agonist binding. This compound demonstrates potent activation with an EC50 of 52.8 nM, though it acts as a partial agonist with an Emax of 63% in this specific assay.[2] WIN 55,212-2 is also a potent agonist with EC50 values typically in the range of 30-40 nM and is often considered a full agonist, capable of eliciting a maximal response from the receptor.[4][5]
A key differentiator is their receptor selectivity. This compound exhibits a notable preference for the CB1 receptor over the CB2 receptor, making it a more selective tool for studying CB1-mediated effects.[1][2] WIN 55,212-2, on the other hand, is a mixed agonist, binding to both CB1 and CB2 receptors, which should be a consideration in experimental design.
Signaling Pathways
Both this compound and WIN 55,212-2, as CB1 receptor agonists, primarily signal through the canonical G-protein-coupled receptor (GPCR) pathway. Upon binding, they induce a conformational change in the CB1 receptor, leading to the activation of inhibitory G-proteins (Gi/o). This activation, in turn, inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. Additionally, CB1 receptor activation can modulate ion channels and activate mitogen-activated protein kinase (MAPK) pathways.[6]
Caption: Canonical signaling pathway for CB1 receptor agonists.
Experimental Protocols
Accurate and reproducible data are paramount in scientific research. Below are detailed methodologies for key experiments used to characterize CB1 receptor agonists.
Radioligand Binding Assay (for Ki Determination)
This assay is used to determine the binding affinity of a compound for a receptor.
Caption: Workflow for a competitive radioligand binding assay.
Materials:
-
Cell membranes expressing the human CB1 receptor
-
Radiolabeled CB1 ligand (e.g., [³H]CP55,940)
-
Unlabeled test compound (this compound or WIN 55,212-2)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubation: In a multi-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound. Incubate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 90 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50. The Ki is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and dissociation constant (Kd) of the radioligand.
[³⁵S]GTPγS Binding Assay (for Functional Activity)
This functional assay measures the activation of G-proteins following receptor agonism.
Caption: Workflow for a [³⁵S]GTPγS binding assay.
Materials:
-
Cell membranes expressing the human CB1 receptor
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog)
-
GDP (to ensure G-proteins are in their inactive state)
-
Test agonist (this compound or WIN 55,212-2)
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.1% BSA, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubation: In a multi-well plate, combine the cell membranes, GDP, [³⁵S]GTPγS, and varying concentrations of the agonist. Incubate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes).
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Generate a dose-response curve by plotting the amount of bound [³⁵S]GTPγS against the agonist concentration. From this curve, the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response) can be determined.
Conclusion
Both this compound and WIN 55,212-2 are valuable tools for studying the CB1 receptor. The choice between them will largely depend on the specific requirements of the research.
-
This compound is the preferred choice when high potency and CB1 selectivity are paramount. Its sub-nanomolar affinity makes it ideal for applications requiring a potent and specific interaction with the CB1 receptor, minimizing off-target effects at the CB2 receptor.
-
WIN 55,212-2 is a well-characterized and widely used full agonist that can be employed when a robust and maximal activation of the CB1 receptor is desired. However, its activity at the CB2 receptor must be considered when interpreting results.
By understanding the distinct pharmacological profiles of these two compounds, researchers can make informed decisions to advance their studies of the endocannabinoid system and its therapeutic potential.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. chemicalsboost.com [chemicalsboost.com]
- 3. This compound | agonist for the cannabinoid receptor CB1 | CAS# 335161-03-0 | InvivoChem [invivochem.com]
- 4. Inhibition of 2-arachidonoylglycerol catabolism modulates vasoconstriction of rat middle cerebral artery by the thromboxane mimetic, U-46619 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
AM-694: A Guide to its Binding Specificity at the CB1 Receptor
This guide provides a comprehensive comparison of AM-694's binding specificity to the Cannabinoid Receptor 1 (CB1) against other common synthetic cannabinoid receptor agonists, CP-55,940 and WIN-55,212-2. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and neuroscience.
This compound (1-(5-fluoropentyl)-3-(2-iodobenzoyl)indole) is a potent and highly selective agonist for the CB1 receptor. Its high affinity and selectivity make it a valuable tool in research for mapping the distribution of CB1 receptors.
Comparative Binding Affinities
The binding affinity of a ligand for a receptor is typically expressed by the inhibition constant (Ki) or the dissociation constant (Kd). A lower value indicates a higher binding affinity. The data below summarizes the binding affinities of this compound and two other widely used cannabinoid agonists, CP-55,940 and WIN-55,212-2, for both human CB1 (hCB1) and human CB2 (hCB2) receptors.
| Compound | CB1 Ki/Kd (nM) | CB2 Ki/Kd (nM) | Selectivity (CB2 Ki / CB1 Ki) |
| This compound | 0.08 | 1.44 | 18 |
| CP-55,940 | 2.5 | 0.92 | 0.37 |
| WIN-55,212-2 | 16.7 | 3.7 | 0.22 |
Data for this compound sourced from multiple references.[1][2][3] Data for CP-55,940 and WIN-55,212-2 is based on a meta-analysis of multiple studies.[4]
As the table illustrates, this compound demonstrates a significantly higher affinity and selectivity for the CB1 receptor compared to both CP-55,940 and WIN-55,212-2.
Experimental Methodologies
The binding affinities presented are typically determined using a competitive radioligand binding assay. This technique measures the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand that has a known high affinity for the receptor.
Protocol: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for CB1 and CB2 receptors.
Materials:
-
Receptor Source: Cell membranes prepared from cells stably transfected with human CB1 or CB2 receptors (e.g., HEK-293 or CHO cells).[5]
-
Radioligand: A high-affinity cannabinoid receptor radioligand, such as [³H]CP-55,940.
-
Test Compound: The unlabeled ligand to be tested (e.g., this compound), prepared in a range of concentrations.
-
Assay Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, and 0.5% Bovine Serum Albumin (BSA), at pH 7.4.[6]
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN-55,212-2).[6]
-
Filtration System: A cell harvester with glass fiber filter mats (e.g., GF/C).[6]
-
Detection System: A scintillation counter and scintillation fluid.[6]
Procedure:
-
Preparation: Dilute the test compound to various concentrations. Prepare the radioligand at a fixed concentration (typically near its Kd value).
-
Incubation: In a 96-well plate, combine the receptor membranes, the radioligand, and either the assay buffer (for total binding), the non-specific binding control, or the test compound at its various concentrations.[7]
-
Incubate the plate, usually for 60-90 minutes at 30°C, to allow the binding to reach equilibrium.[5]
-
Filtration: Rapidly filter the contents of each well through the glass fiber filter mat to separate the bound radioligand from the unbound.[6]
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.[6]
-
Quantification: Place the filter discs into scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[6]
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound's concentration to generate a dose-response curve.
-
Use non-linear regression to determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[7]
Visualizing Experimental and Biological Pathways
To better understand the experimental process and the biological context of CB1 receptor activation, the following diagrams are provided.
CB1 Receptor Signaling Pathway
Cannabinoid receptors, including CB1, are G-protein coupled receptors (GPCRs).[8] The primary signaling mechanism for the CB1 receptor involves coupling to the inhibitory G-protein, Gi/o.[9] Upon activation by an agonist like this compound, the Gi/o protein inhibits the enzyme adenylyl cyclase. This action leads to a decrease in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).[9][10] The reduction in cAMP levels subsequently modulates the activity of downstream proteins, such as protein kinase A (PKA), leading to various cellular responses.[9]
References
- 1. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 2. WIN55,212-2, a Dual Modulator of Cannabinoid Receptors and G Protein-Coupled Inward Rectifier Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. realmofcaring.org [realmofcaring.org]
- 6. benchchem.com [benchchem.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CB1 Cannabinoid Receptors and their Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function - PMC [pmc.ncbi.nlm.nih.gov]
AM-694: A Comparative Guide to G-Protein Coupled Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic cannabinoid AM-694 and its interaction with G-protein coupled receptors (GPCRs). While this compound is well-documented as a potent and selective agonist for the cannabinoid receptor type 1 (CB1), a thorough examination of its cross-reactivity with other GPCRs is crucial for a complete understanding of its pharmacological profile and potential off-target effects.
Disclaimer: Publicly available literature does not currently contain comprehensive screening data for this compound against a broad panel of non-cannabinoid GPCRs. Therefore, this guide will focus on its well-characterized activity at cannabinoid receptors and provide detailed experimental protocols that can be employed to assess its broader cross-reactivity.
Cannabinoid Receptor Binding Affinity and Functional Activity of this compound
This compound exhibits high affinity and functional potency at both CB1 and CB2 receptors, with a notable selectivity for the CB1 receptor.
| Receptor | Binding Affinity (Ki) | Functional Activity (EC50) | Emax (%) | Assay Type | Reference |
| CB1 | 0.08 nM | 52.8 nM | 63% | GTPγS Binding | [1] |
| CB2 | 1.44 nM | Not Reported | Not Reported | Not Reported | [1] |
Experimental Protocols for Assessing GPCR Cross-Reactivity
To determine the cross-reactivity of this compound with other GPCRs, a tiered screening approach employing radioligand binding and functional assays is recommended.
Radioligand Binding Assays
These assays measure the ability of a test compound to displace a radiolabeled ligand from a specific receptor, providing a measure of binding affinity (Ki).
Protocol:
-
Membrane Preparation: Cell membranes expressing the GPCR of interest are prepared from cultured cells or tissue homogenates.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) is used.
-
Incubation: Membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]-CP55,940 for cannabinoid receptors) and varying concentrations of the test compound (this compound).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTPγS Binding Assays
This functional assay measures the activation of G-proteins following receptor agonism. Agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analog, [35S]GTPγS, on the Gα subunit.
Protocol:
-
Membrane Preparation: As described for radioligand binding assays.
-
Assay Buffer: A buffer containing GDP (e.g., 10-100 µM) is used to maintain the G-protein in its inactive state.
-
Incubation: Membranes are incubated with varying concentrations of the test compound in the presence of [35S]GTPγS.
-
Separation: The reaction is terminated, and bound [35S]GTPγS is separated from free [35S]GTPγS by filtration.
-
Quantification: The amount of [35S]GTPγS bound to the membranes is determined by scintillation counting.
-
Data Analysis: The concentration of the test compound that produces 50% of the maximal stimulation (EC50) and the maximal effect (Emax) are determined from concentration-response curves.
cAMP Accumulation Assays
This functional assay is used to assess the activity of GPCRs that couple to Gαs (stimulatory) or Gαi (inhibitory) proteins, which modulate the production of the second messenger cyclic AMP (cAMP).
Protocol:
-
Cell Culture: Whole cells expressing the GPCR of interest are used.
-
Stimulation: For Gαi-coupled receptors, cells are first stimulated with forskolin to increase basal cAMP levels. Then, cells are treated with varying concentrations of the test compound. For Gαs-coupled receptors, cells are directly treated with the test compound.
-
Lysis: Cells are lysed to release intracellular cAMP.
-
Quantification: cAMP levels are quantified using various methods, such as competitive enzyme immunoassays (EIA) or homogeneous time-resolved fluorescence (HTRF) assays.
-
Data Analysis: The EC50 or IC50 (for Gαi-coupled receptors) values are determined from concentration-response curves.
Visualizing Signaling and Experimental Workflows
Signaling Pathway of CB1 Receptor
The following diagram illustrates the canonical signaling pathway for the Gαi-coupled CB1 receptor.
Caption: Canonical Gαi signaling pathway of the CB1 receptor activated by an agonist like this compound.
Experimental Workflow for GPCR Cross-Reactivity Screening
The following diagram outlines a general workflow for assessing the cross-reactivity of a compound.
Caption: A general workflow for screening and characterizing the GPCR cross-reactivity of a test compound.
Conclusion
This compound is a well-established high-affinity agonist for the CB1 receptor with secondary activity at the CB2 receptor.[1] Its selectivity and potency make it a valuable tool for studying the endocannabinoid system. However, the lack of comprehensive public data on its interaction with other GPCRs represents a significant knowledge gap. The psychoactive effects reported by users, such as euphoria, sedation, and hallucinations, are consistent with CB1 receptor activation.[2][3] Nevertheless, a full characterization of its off-target profile is essential for a complete understanding of its pharmacology and for ensuring its appropriate use in research settings. The experimental protocols outlined in this guide provide a clear framework for researchers to systematically evaluate the cross-reactivity of this compound and other novel compounds, thereby contributing to a safer and more informed drug development process.
References
A Comparative Analysis of the Efficacy of AM-694 and Other Synthetic Cannabinoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of the synthetic cannabinoid AM-694 with other well-known synthetic cannabinoids, including JWH-018, HU-210, and CP 47,497. The information is compiled from various in vitro studies to provide a comprehensive overview for research and drug development purposes.
This compound is a potent synthetic cannabinoid that demonstrates high affinity for both the cannabinoid receptor type 1 (CB1) and type 2 (CB2).[1] Its efficacy, along with that of other significant synthetic cannabinoids, is detailed below, supported by experimental data on receptor binding affinity and functional activity.
Quantitative Data Comparison
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound, JWH-018, HU-210, and CP 47,497 at the human CB1 and CB2 receptors. Lower Ki and EC50 values are indicative of higher binding affinity and greater potency, respectively.
Table 1: Cannabinoid Receptor Binding Affinities (Ki, nM)
| Compound | CB1 Receptor (Ki, nM) | CB2 Receptor (Ki, nM) | Reference |
| This compound | 0.08 | 1.44 | [1] |
| JWH-018 | 9.00 ± 5.00 | 2.94 ± 2.65 | [2] |
| HU-210 | 0.061 | 0.52 | [3][4][5] |
| CP 47,497 | Potency 3-28x > Δ⁹-THC | - | [6] |
Table 2: Cannabinoid Receptor Functional Activity (EC50, nM)
| Compound | CB1 Receptor (EC50, nM) | CB2 Receptor (EC50, nM) | Assay Type | Reference |
| This compound | - | - | - | |
| JWH-018 | 102 | 133 | cAMP accumulation | [2] |
| JWH-018 | 4.4 | - | ERK1/2 MAPK phosphorylation | [7] |
| JWH-018 | 2.8 | - | CB1 receptor internalization | [7] |
| HU-210 | - | - | - | |
| CP 47,497 | - | - | - |
Data for this compound and HU-210 EC50 values were not available in a directly comparable format from the searched literature. CP 47,497's potency is often described relative to Δ⁹-THC, and specific Ki and EC50 values are not as consistently reported in comparative studies.
Experimental Protocols
The data presented in the tables above are typically generated using the following experimental methodologies:
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a receptor.
Objective: To measure the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand with known high affinity for the cannabinoid receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells (e.g., HEK-293 or CHO cells) stably expressing human CB1 or CB2 receptors.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membranes, a fixed concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP-55,940), and varying concentrations of the unlabeled test compound.
-
Incubation: The plates are incubated to allow the binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity bound to the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
GTPγS Binding Functional Assay
This assay measures the functional potency (EC50) of a compound by quantifying its ability to activate G-proteins coupled to the cannabinoid receptors.
Objective: To determine the potency and efficacy of a test compound as an agonist at cannabinoid receptors.
Methodology:
-
Membrane Preparation: Similar to the binding assay, membranes from cells expressing CB1 or CB2 receptors are used.
-
Assay Setup: The assay is conducted in a 96-well plate. Each well contains cell membranes, a fixed concentration of [³⁵S]GTPγS (a non-hydrolyzable analog of GTP), and varying concentrations of the test compound.
-
Incubation: The reaction is incubated to allow for agonist-stimulated binding of [³⁵S]GTPγS to the G-proteins.
-
Separation: The reaction is terminated by rapid filtration to separate bound from free [³⁵S]GTPγS.
-
Quantification: The amount of [³⁵S]GTPγS bound to the membranes is measured by scintillation counting.
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal stimulation of [³⁵S]GTPγS binding (EC50) is calculated. The maximal effect produced by the compound (Emax) is also determined and is often expressed as a percentage of the effect produced by a standard full agonist.
Signaling Pathways and Experimental Workflows
The activation of cannabinoid receptors by agonists like this compound initiates a cascade of intracellular signaling events. The following diagrams illustrate the general signaling pathway for CB1 receptor activation and a typical experimental workflow for determining receptor binding affinity.
CB1 Receptor Signaling Pathway
Radioligand Binding Assay Workflow
Discussion
This compound exhibits exceptionally high affinity for the CB1 receptor, with a Ki value of 0.08 nM, making it one of the most potent synthetic cannabinoids in terms of receptor binding.[1] For comparison, HU-210 also demonstrates sub-nanomolar affinity for the CB1 receptor (Ki = 0.061 nM), while JWH-018 has a slightly lower affinity in the low nanomolar range (Ki = 9.00 nM).[2][3][4][5] The high affinity of these compounds for the CB1 receptor is a key determinant of their potent psychoactive effects.
In terms of functional activity, JWH-018 acts as a full agonist at both CB1 and CB2 receptors, with EC50 values of 102 nM and 133 nM, respectively, in cAMP assays.[2] It also potently activates other signaling pathways, such as the MAPK/ERK pathway, with an even lower EC50 value of 4.4 nM.[7] While specific EC50 values for this compound from directly comparable assays were not found, its high binding affinity suggests it is also a highly potent agonist. CP 47,497 is consistently reported to be significantly more potent than Δ⁹-THC, the primary psychoactive component of cannabis, although quantitative binding and functional data are less frequently cited in direct comparisons with other synthetic cannabinoids.[6]
The activation of the CB1 receptor by these potent agonists leads to the coupling of Gαi/o proteins, which subsequently inhibit adenylyl cyclase, leading to decreased intracellular cAMP levels.[8] This is a primary mechanism through which cannabinoids exert their effects. Additionally, CB1 receptor activation can stimulate the MAPK/ERK and PI3K/Akt signaling pathways, which are involved in a variety of cellular processes, including cell growth, differentiation, and survival.[9] The Gβγ subunits dissociated from the activated G-protein can also modulate the activity of various ion channels.[10] The specific downstream consequences of activating these pathways can vary depending on the specific agonist and the cellular context.
References
- 1. test.deadiversion.usdoj.gov [test.deadiversion.usdoj.gov]
- 2. Jwh 018 | C24H23NO | CID 10382701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. HU-210 - Wikipedia [en.wikipedia.org]
- 4. Human metabolites of synthetic cannabinoids JWH-018 and JWH-073 bind with high affinity and act as potent agonists at cannabinoid type-2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HU 210 | CAS 112830-95-2 | HU210 | Tocris Bioscience [tocris.com]
- 6. Cannabimimetic activity from CP-47,497, a derivative of 3-phenylcyclohexanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The cannabinoid agonist HU-210: pseudo-irreversible discriminative stimulus effects in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CB1 Cannabinoid Receptors and their Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Cannabinoid Receptor Agonists: AM-694 versus CP 55,940
This guide provides a detailed, objective comparison of the pharmacological properties of two potent synthetic cannabinoid receptor agonists, AM-694 and CP 55,940. The information presented is intended for researchers, scientists, and professionals in the field of drug development, offering a comparative look at their receptor binding affinities, functional activities, and the experimental methods used for their characterization.
Quantitative Pharmacological Data
This compound and CP 55,940 are both high-affinity ligands for the cannabinoid receptors CB1 and CB2.[1] Quantitative data from competitive binding assays reveal subtle differences in their affinity for these receptors. CP 55,940 is a non-selective agonist with high and nearly equal affinity for both CB1 and CB2 receptors.[2][3] The potency of CP 55,940 has been shown to be significantly greater than that of Δ9-THC in both receptor binding assays and behavioral tests.[2][4]
Below is a summary of their binding affinities, represented by the inhibition constant (Ki), which indicates the concentration of the ligand required to occupy 50% of the receptors in the presence of a radioligand. A lower Ki value signifies a higher binding affinity.
| Compound | Receptor | Binding Affinity (Ki) |
| This compound | CB1 | Data not available in the provided search results |
| CB2 | Data not available in the provided search results | |
| CP 55,940 | CB1 | 0.6 - 5.0 nM[2][3] |
| CB2 | 0.7 - 2.6 nM[2] |
Note: While both are recognized as potent agonists, direct comparative Ki values for this compound were not available in the provided search results. Both compounds are established full agonists at CB1 and CB2 receptors.
Experimental Protocols
The characterization of compounds like this compound and CP 55,940 relies on standardized in vitro assays to determine their binding affinity and functional efficacy at cannabinoid receptors. The following are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.[5][6]
-
Objective: To determine the binding affinity (Ki) of this compound and CP 55,940 for CB1 and CB2 receptors.
-
Materials:
-
Cell membranes from HEK-293 or CHO cells stably expressing human CB1 or CB2 receptors.[5][7]
-
Radioligand: [³H]CP-55,940 is commonly used as a high-affinity cannabinoid receptor agonist.[5][6]
-
Test Compounds: this compound and CP 55,940.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.[5]
-
Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA.[6]
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled, high-affinity ligand like WIN 55,212-2.[5]
-
-
Procedure:
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + non-specific control), and competition binding (membranes + radioligand + varying concentrations of the test compound).[5][6]
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[5][6]
-
Harvesting: Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the bound radioligand from the unbound.[5][6]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[5]
-
Scintillation Counting: After drying the filter plate, add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter.[5][6]
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC₅₀ value. The Ki value is then calculated using the Cheng-Prusoff equation.[5]
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the cannabinoid receptors, providing a measure of the agonist's efficacy.[8][9]
-
Objective: To determine the potency (EC₅₀) and efficacy (Emax) of this compound and CP 55,940 at CB1 and CB2 receptors.
-
Principle: In the inactive state, the G-protein is bound to GDP. Upon receptor activation by an agonist, GDP is exchanged for GTP. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to quantify this activation.[7][8]
-
Materials:
-
Cell membranes expressing CB1 or CB2 receptors.
-
[³⁵S]GTPγS radioligand.
-
GDP.
-
Test Compounds: this compound and CP 55,940.
-
Assay Buffer: Typically contains Tris-HCl, MgCl₂, EDTA, and BSA.
-
-
Procedure:
-
Pre-incubation: Incubate cell membranes with the test compound at various concentrations.
-
Initiation: Add a mixture of GDP and [³⁵S]GTPγS to start the reaction.
-
Incubation: Allow the reaction to proceed at 30°C for 60-90 minutes.
-
Termination and Filtration: Stop the reaction and separate bound from unbound [³⁵S]GTPγS via rapid filtration, similar to the radioligand binding assay.
-
Quantification: Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Plot the specific binding of [³⁵S]GTPγS against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Emax (efficacy) values.[8]
-
Signaling Pathways and Visualizations
Both this compound and CP 55,940 are agonists for the CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs).[10][11][12] These receptors are primarily coupled to the Gi/o family of G-proteins.[10][11]
Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the associated G-protein. This initiates a cascade of intracellular signaling events, with the most prominent being the inhibition of adenylyl cyclase.[6][10][11] This inhibition leads to a decrease in the intracellular levels of the second messenger, cyclic AMP (cAMP).[6] Additionally, the βγ subunits of the G-protein can activate other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade.[5][10]
Caption: Canonical signaling pathway for CB1/CB2 receptor agonists.
Caption: Experimental workflow for a radioligand binding assay.
References
- 1. mdpi.com [mdpi.com]
- 2. CP 55,940 | CAS 83002-04-4 | CP55940 | Tocris Bioscience [tocris.com]
- 3. umb.edu.pl [umb.edu.pl]
- 4. Effects of acute and repeated dosing of the synthetic cannabinoid CP55,940 on intracranial self-stimulation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. egrove.olemiss.edu [egrove.olemiss.edu]
- 8. benchchem.com [benchchem.com]
- 9. Cannabinoid Receptor Binding to Membrane Homogenates and Cannabinoid-Stimulated [35S]GTP-S Binding to Membrane Homogenates or Intact Cultured Cells | Springer Nature Experiments [experiments.springernature.com]
- 10. Cannabinoid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Cannabinoid receptor - Wikipedia [en.wikipedia.org]
A Head-to-Head Comparison of AM-694 and Anandamide: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive, data-driven comparison of the synthetic cannabinoid AM-694 and the endogenous cannabinoid anandamide (AEA). It is intended for researchers, scientists, and drug development professionals engaged in cannabinoid receptor research. This document summarizes key pharmacological parameters, details experimental methodologies, and visualizes relevant biological pathways to facilitate an objective evaluation of these two compounds.
Overview
Anandamide (AEA) is a naturally occurring endocannabinoid that plays a crucial role in the central and peripheral nervous systems.[1] It is known for its relatively low metabolic stability, being rapidly degraded by fatty acid amide hydrolase (FAAH).[2] In contrast, this compound is a potent, synthetic agonist for cannabinoid receptors, specifically designed for high affinity and selectivity.[3] This guide will dissect the key differences in their receptor binding, functional activity, and metabolic pathways.
Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters for this compound and anandamide, providing a clear comparison of their in vitro pharmacological profiles.
Table 1: Cannabinoid Receptor Binding Affinity (Ki)
| Compound | Receptor | Binding Affinity (Ki) [nM] | Selectivity (CB1 vs. CB2) |
| This compound | CB1 | 0.08[3] | 18-fold for CB1[3] |
| CB2 | 1.44[3] | ||
| Anandamide | CB1 | 89 - 239.2[4] | ~4-fold for CB1 |
| CB2 | 371 - 439.5[4] |
Note: Anandamide's reported Ki values can vary depending on experimental conditions, particularly the presence of FAAH inhibitors.
Table 2: Cannabinoid Receptor Functional Activity (GTPγS Binding Assay)
| Compound | Receptor | Efficacy (EC50) [nM] | Maximal Response (Emax) | Classification |
| This compound | CB1 | 52.8[5] | 63%[5] | Partial Agonist |
| CB2 | Not Reported | Not Reported | - | |
| Anandamide | CB1 | 31 | Not always specified | Partial Agonist[6] |
| CB2 | 27 - 261[6] | 34% (in one study)[6] | Weak Partial Agonist[6] |
Signaling and Metabolic Pathways
Cannabinoid Receptor Signaling Pathway
Both this compound and anandamide exert their effects primarily through the activation of CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs). Upon agonist binding, these receptors activate inhibitory G-proteins (Gi/o), leading to a cascade of intracellular events.
Caption: Agonist binding to CB1/CB2 receptors initiates Gi/o protein signaling.
This activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[7] Concurrently, these receptors can modulate ion channels and activate other signaling cascades like the mitogen-activated protein kinase (MAPK) pathway.[8]
Metabolic Pathways
The metabolic stability of a cannabinoid is a critical determinant of its duration of action and overall pharmacological profile. This compound and anandamide exhibit distinct metabolic fates.
Caption: Comparison of the primary metabolic pathways for this compound and anandamide.
Anandamide is primarily degraded by the enzyme fatty acid amide hydrolase (FAAH) through hydrolysis, breaking it down into arachidonic acid and ethanolamine.[2] This rapid enzymatic degradation contributes to its short biological half-life. This compound, a synthetic compound, is not a substrate for FAAH. Its metabolism primarily involves oxidative defluorination and other phase I modifications.[3]
Experimental Protocols
The data presented in this guide were generated using standardized in vitro pharmacological assays. Below are detailed methodologies for two key experiments.
Radioligand Displacement Assay
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.
Caption: Workflow for a competitive radioligand binding assay.
Protocol:
-
Membrane Preparation: Membranes from cells stably expressing human CB1 or CB2 receptors (e.g., CHO or HEK-293 cells) are prepared by homogenization and centrifugation.
-
Assay Incubation: In a 96-well plate, receptor membranes are incubated with a fixed concentration of a radiolabeled cannabinoid ligand (e.g., [3H]CP-55,940) and varying concentrations of the unlabeled test compound (this compound or anandamide).
-
Separation: The incubation is terminated by rapid filtration through a glass fiber filter plate, which traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the ability of an agonist to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins coupled to the receptor, providing a measure of agonist efficacy (EC50) and maximal effect (Emax).
Protocol:
-
Membrane Preparation: Similar to the radioligand binding assay, membranes expressing the receptor of interest are prepared.
-
Assay Incubation: Membranes are incubated in an assay buffer containing GDP, the test compound (this compound or anandamide) at various concentrations, and [³⁵S]GTPγS.
-
Termination and Separation: The reaction is terminated, and the bound [³⁵S]GTPγS is separated from the free form by rapid filtration.
-
Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins on the membranes is quantified by scintillation counting.
-
Data Analysis: The data are plotted as the amount of [³⁵S]GTPγS bound versus the log concentration of the agonist. A sigmoidal dose-response curve is fitted to the data to determine the EC50 and Emax values.
Summary and Conclusion
This guide provides a detailed comparison of the synthetic cannabinoid this compound and the endogenous cannabinoid anandamide. The data clearly indicate that:
-
This compound is a high-affinity, potent, and selective partial agonist for the CB1 receptor. Its synthetic nature confers metabolic stability, making it a valuable tool for in vitro studies of the CB1 receptor.
-
Anandamide is a lower-affinity, partial agonist at both CB1 and CB2 receptors. Its rapid enzymatic degradation results in a transient biological effect, which is a key physiological characteristic.
The choice between these two compounds will ultimately depend on the specific research question. This compound is well-suited for studies requiring a potent and stable CB1 agonist, while anandamide is the compound of choice for investigating the physiological and pharmacological roles of the endogenous cannabinoid system. This guide, with its quantitative data, detailed protocols, and pathway visualizations, aims to provide researchers with the necessary information to make an informed decision for their experimental designs.
References
- 1. Anandamide - Wikipedia [en.wikipedia.org]
- 2. pnas.org [pnas.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. chemicalsboost.com [chemicalsboost.com]
- 6. Endocannabinoid 2-arachidonyl glycerol is a full agonist through human type 2 cannabinoid receptor: antagonism by anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Potent and Selective CB2 Agonists Utilizing a Function-Based Computational Screening Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Brain activity of anandamide: a rewarding bliss? - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity of AM-694 for CB1 over CB2 Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthetic cannabinoid AM-694 with other commonly used cannabinoid receptor ligands, focusing on its selectivity for the cannabinoid receptor type 1 (CB1) over the cannabinoid receptor type 2 (CB2). The following sections present quantitative data on binding affinities and functional activities, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows to facilitate a thorough understanding of this compound's pharmacological profile.
Quantitative Data Summary
The selectivity of a compound for its target receptor is a critical determinant of its therapeutic potential and side-effect profile. The following tables summarize the binding affinities (Ki) and functional activities (EC50 and Emax) of this compound and three other well-characterized cannabinoid agonists: WIN 55,212-2, CP 55,940, and JWH-018.
Table 1: Cannabinoid Receptor Binding Affinities (Ki, nM)
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity (CB2 Ki / CB1 Ki) |
| This compound | 0.08[1] | 1.44[1] | 18-fold for CB1[2] |
| WIN 55,212-2 | 62.3 | 3.3 | 18.9-fold for CB2 |
| CP 55,940 | 0.6 - 5.0[3] | 0.7 - 2.6[3] | Non-selective |
| JWH-018 | 9.0[4] | 2.94[4] | 3-fold for CB2 |
Table 2: Functional Activity at Cannabinoid Receptors (GTPγS and cAMP Assays)
| Compound | Receptor | Assay | EC50 (nM) | Emax (%) |
| This compound | CB1 | GTPγS | 52.8[1] | 63[1] |
| CB2 | GTPγS | Data not available | Data not available | |
| WIN 55,212-2 | CB1 | GTPγS | 0.130 µM (mice) | 132.4 (mice)[5] |
| CB2 | GTPγS | Potent agonist | Full agonist[6] | |
| CB1 | cAMP | 37 | Data not available[7] | |
| CB2 | cAMP | 1.5 (rat) | Data not available[7] | |
| CP 55,940 | CB1 | GTPγS | 27.3 (mice)[8] | 87.8 (mice)[8] |
| CB2 | GTPγS | 4.3 - 9.4 | Full agonist[6] | |
| CB1 | cAMP | 0.2[3] | Data not available | |
| CB2 | cAMP | 0.3[3] | Data not available | |
| JWH-018 | CB1 | GTPγS | Data not available | Data not available |
| CB2 | GTPγS | Data not available | Data not available | |
| CB1 | cAMP | 102[4] | Data not available | |
| CB2 | cAMP | 133[4] | Data not available |
Experimental Protocols
The data presented in this guide are derived from standard in vitro pharmacological assays. The following are detailed methodologies for the key experiments cited.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound for a specific receptor.
-
Objective: To measure the displacement of a radiolabeled ligand from CB1 and CB2 receptors by the unlabeled test compound.
-
Materials:
-
Cell membranes from HEK-293 or CHO cells stably expressing human CB1 or CB2 receptors.
-
Radioligand: [³H]CP-55,940 or [³H]WIN 55,212-2.
-
Test compounds: this compound, WIN 55,212-2, CP 55,940, JWH-018.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, and 0.5% bovine serum albumin (BSA), pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl and 0.05% BSA, pH 7.4.
-
96-well filter plates (GF/C).
-
Scintillation fluid.
-
-
Procedure:
-
Cell membranes (10-20 µg of protein) are incubated with a fixed concentration of the radioligand (e.g., 0.5 nM [³H]CP-55,940) and varying concentrations of the unlabeled test compound.
-
The incubation is carried out in the assay buffer at 30°C for 60-90 minutes to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled ligand (e.g., 10 µM WIN 55,212-2).
-
The binding reaction is terminated by rapid filtration through the 96-well filter plates using a cell harvester.
-
The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation fluid is added to the dried filters, and the radioactivity is quantified using a scintillation counter.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the cannabinoid receptors upon agonist binding.
-
Objective: To quantify the potency (EC50) and efficacy (Emax) of a test compound in stimulating the binding of [³⁵S]GTPγS to G-proteins in cell membranes expressing CB1 or CB2 receptors.
-
Materials:
-
Cell membranes from HEK-293 or CHO cells stably expressing human CB1 or CB2 receptors.
-
[³⁵S]GTPγS.
-
Guanosine diphosphate (GDP).
-
Test compounds.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, and 0.1% BSA, pH 7.4.
-
-
Procedure:
-
Cell membranes (5-10 µg of protein) are pre-incubated with GDP (e.g., 10 µM) in the assay buffer.
-
Varying concentrations of the test compound are added to the reaction mixture.
-
The reaction is initiated by the addition of [³⁵S]GTPγS (e.g., 0.1 nM).
-
The incubation is carried out at 30°C for 60 minutes.
-
The reaction is terminated by rapid filtration through GF/B filters.
-
The filters are washed with ice-cold wash buffer.
-
The amount of bound [³⁵S]GTPγS is determined by scintillation counting.
-
EC50 and Emax values are determined by non-linear regression analysis of the dose-response curves.
-
cAMP Inhibition Assay
This functional assay measures the inhibition of adenylyl cyclase activity, a downstream effect of CB1 and CB2 receptor activation.
-
Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound to inhibit forskolin-stimulated cAMP accumulation in cells expressing CB1 or CB2 receptors.
-
Materials:
-
Whole cells (e.g., CHO or HEK-293) stably expressing human CB1 or CB2 receptors.
-
Forskolin.
-
Test compounds.
-
cAMP assay kit (e.g., using HTRF, LANCE, or ELISA).
-
-
Procedure:
-
Cells are plated in 96-well plates and grown to confluence.
-
The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are then treated with varying concentrations of the test compound for a short period.
-
Adenylyl cyclase is stimulated with forskolin (e.g., 5 µM).
-
The incubation is continued for a defined period (e.g., 15-30 minutes) at 37°C.
-
The reaction is stopped, and the intracellular cAMP levels are measured using a commercial cAMP assay kit according to the manufacturer's instructions.
-
EC50 and Emax values for the inhibition of forskolin-stimulated cAMP accumulation are determined by non-linear regression analysis.
-
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the canonical signaling pathways of CB1 and CB2 receptors and the general workflow for assessing receptor selectivity.
References
- 1. soft-tox.org [soft-tox.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. rndsystems.com [rndsystems.com]
- 4. JWH-018 - Wikipedia [en.wikipedia.org]
- 5. Chronic Constriction Injury Reduces Cannabinoid Receptor 1 Activity in the Rostral Anterior Cingulate Cortex of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of cannabinoid receptor ligands in tissues natively expressing cannabinoid CB2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WIN55212-2 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. researchgate.net [researchgate.net]
Navigating the Nuances of AM-694: A Guide to Inter-Laboratory Reproducibility
AM-694, a potent agonist of the cannabinoid receptor 1 (CB1), is a subject of significant interest in cannabinoid research.[1][2] However, as with many synthetic cannabinoids, the consistency of its reported effects can be influenced by a variety of factors, from the specific experimental protocols employed to the analytical techniques used for its detection and quantification. This guide aims to illuminate these potential sources of variability to aid in the design of robust and reproducible experiments.
Pharmacological Profile: A Point of Comparison
The primary pharmacological action of this compound is its high affinity for the CB1 receptor. While different studies report similar ranges, slight variations in the reported binding affinity (Ki) and functional activity (EC50) values can be observed. These differences, though often small, can be significant when comparing structure-activity relationships or assessing the potency of new compounds.
| Parameter | Receptor | Reported Value | Source(s) |
| Binding Affinity (Ki) | CB1 | 0.08 nM | [1][2][3] |
| CB2 | 1.44 nM | [1][2][3] | |
| Functional Activity (EC50) | CB1 | 52.8 nM | [3] |
| Maximum Effect (Emax) | CB1 | 63% (GTP binding assay) | [3] |
Table 1: Reported Pharmacological Parameters for this compound. The consistency in the reported Ki values for CB1 and CB2 receptors across multiple sources suggests a degree of consensus on the binding profile of this compound. The EC50 and Emax values, derived from a GTP binding assay, provide a benchmark for its functional activity.
Experimental Protocols: The Source of Variability
The methodologies employed in studying this compound are critical determinants of the observed outcomes. Variations in experimental design can significantly impact the results, making direct comparisons between studies challenging. Key areas where protocols may differ include receptor binding assays, functional assays, and analytical methods for detection.
Receptor Binding Assays
These assays are fundamental in determining the affinity of a ligand for its receptor. The lack of a standardized protocol can lead to variability in reported Ki values.
General Protocol Outline:
-
Membrane Preparation: Isolation of cell membranes expressing the target cannabinoid receptor (CB1 or CB2).
-
Radioligand Incubation: Incubation of the membranes with a known radioactive ligand and varying concentrations of the competitor ligand (this compound).
-
Separation: Separation of bound from unbound radioligand.
-
Quantification: Measurement of radioactivity to determine the displacement of the radioligand by this compound.
-
Data Analysis: Calculation of the Ki value using appropriate pharmacological models.
GTP Binding Assays
These functional assays measure the activation of G-proteins following receptor agonism, providing insights into the efficacy of a compound.[4][5]
General Protocol Outline:
-
Membrane Preparation: Similar to receptor binding assays, membranes expressing the receptor of interest are prepared.[6]
-
Incubation: Membranes are incubated with GDP and a non-hydrolyzable GTP analog (e.g., [35S]GTPγS) in the presence of varying concentrations of this compound.[4][5]
-
Stimulation: Agonist binding promotes the exchange of GDP for the labeled GTP analog on the Gα subunit.[7]
-
Separation and Quantification: Measurement of the amount of bound labeled GTP analog to determine the extent of G-protein activation.
-
Data Analysis: Calculation of EC50 and Emax values from the dose-response curve.
Analytical Methods for Detection
The accurate detection and quantification of this compound and its metabolites in biological matrices are crucial for pharmacokinetic and toxicological studies. The two primary analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9][10]
Sample Preparation for Biological Matrices (General Workflow):
-
Extraction: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analyte from the biological matrix (e.g., urine, blood).
-
Derivatization (for GC-MS): Chemical modification of the analyte to increase its volatility and thermal stability.
-
Analysis: Injection of the prepared sample into the GC-MS or LC-MS system for separation and detection.
Signaling and Metabolism: Complex Pathways to Consider
The biological effects of this compound are mediated through the CB1 receptor, a G-protein coupled receptor (GPCR). Activation of CB1 receptors initiates a cascade of intracellular signaling events. Furthermore, the metabolism of this compound can lead to the formation of various metabolites, some of which may also possess biological activity. The complexity of these pathways introduces additional avenues for inter-laboratory variability.
This compound signaling cascade via the CB1 receptor.
The metabolism of this compound primarily occurs in the liver and involves several key transformations.[1][11][12][13][14]
Major metabolic transformations of this compound.
Conclusion and Recommendations
While a definitive inter-laboratory study on the reproducibility of this compound's effects is lacking, this guide highlights the critical areas where variability can be introduced. For researchers working with this compound, the following recommendations are crucial for enhancing the reproducibility of their findings:
-
Detailed Reporting: Thoroughly document all experimental parameters, including cell lines, reagent sources, incubation times, and specific instrument settings.
-
Standardized Protocols: Whenever possible, adhere to established and widely accepted protocols for receptor binding and functional assays.
-
Method Validation: Rigorously validate all analytical methods for accuracy, precision, sensitivity, and selectivity.
-
Reference Standards: Utilize certified reference standards for this compound and its metabolites to ensure accurate quantification.
By embracing these principles, the scientific community can work towards a more consistent and reliable understanding of the pharmacological effects of this compound and other synthetic cannabinoids, ultimately fostering more robust and impactful research.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. chemicalsboost.com [chemicalsboost.com]
- 3. soft-tox.org [soft-tox.org]
- 4. resources.revvity.com [resources.revvity.com]
- 5. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
- 7. revvity.com [revvity.com]
- 8. researchgate.net [researchgate.net]
- 9. Analytical Methods for Nanomaterial Determination in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in the DNA-Mediated Multi-Mode Analytical Methods for Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. In Vitro Phase I Metabolic Profiling of the Synthetic Cannabinoids this compound, 5F-NNEI, FUB-APINACA, MFUBINAC, and AMB-FUBINACA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Procedures for the Safe Disposal of AM-694
For laboratory professionals, including researchers, scientists, and drug development experts, the proper handling and disposal of chemical compounds like AM-694 is a critical component of a safe and compliant research environment. This document provides a comprehensive, step-by-step guide to the proper disposal procedures for this compound, ensuring the safety of personnel and adherence to regulatory standards.
This compound is classified as a toxic substance if swallowed.[1] Therefore, it is imperative that it is treated as hazardous waste. Disposal must be carried out in accordance with all applicable local, regional, national, and international regulations.[1]
Quantitative Data Summary
The following table summarizes key information regarding the handling and disposal of this compound.
| Parameter | Value | Source |
| Chemical Name | --INVALID-LINK---methanone | [1] |
| CAS Number | 335161-03-0 | [1] |
| Hazard Classification | Acute Toxicity - Oral, Category 3 | [1] |
| Signal Word | Danger | [1] |
| Hazard Statement | H301: Toxic if swallowed | [1] |
| Disposal Recommendation | Dispose of contents/container in accordance with local/regional/national/international regulations. | [1] |
Experimental Protocol: Step-by-Step Disposal of this compound
The following protocol outlines the necessary steps for the safe disposal of this compound and materials contaminated with it.
1. Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard laboratory coat is required.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unadulterated this compound powder in its original container or a clearly labeled, compatible hazardous waste container.
-
Contaminated materials such as gloves, weighing paper, and pipette tips should be double-bagged in clear plastic bags and placed in a designated solid hazardous waste container.[2]
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a dedicated, leak-proof, and clearly labeled liquid hazardous waste container.
-
Ensure the container is compatible with the solvent used.
-
Do not mix with other waste streams unless compatibility has been verified.
-
3. Waste Container Management:
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound," the concentration, and the date of accumulation.
-
Closure: Keep waste containers securely closed except when adding waste.[2][3]
-
Storage: Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.[3] Secondary containment is recommended to prevent spills.[2]
4. Disposal Procedure:
-
Do Not Dispose Down the Drain: Due to its toxicity, this compound should not be disposed of down the sink.[4]
-
Do Not Dispose in Regular Trash: Solid waste contaminated with this compound must be treated as hazardous waste and not disposed of in the regular trash.[4]
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the collected this compound waste.
This compound Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
